1-(Benzyloxy)-2-iodobenzene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-iodo-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWDCHUQSJIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Benzyloxy)-2-iodobenzene: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of 1-(benzyloxy)-2-iodobenzene. This versatile organic compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials.
Core Chemical and Physical Properties
This compound, also known as 2-iodophenyl benzyl (B1604629) ether, is an aromatic compound characterized by the presence of a benzyloxy group and an iodine atom in an ortho relationship on a benzene (B151609) ring. This specific substitution pattern imparts unique steric and electronic properties that are instrumental in its synthetic utility[1].
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁IO | [2] |
| Molecular Weight | 310.13 g/mol | [1] |
| Physical Form | Liquid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density (Predicted) | 1.581 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents such as ether, chloroform, and benzene. | [3][4] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the benzylic group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C ether linkage and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Stability and Handling
This compound is generally stable under standard laboratory conditions. For optimal stability, it should be stored at 4°C, protected from light.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).
Synthesis and Reactivity
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 2-iodophenol (B132878) with a benzyl halide, such as benzyl bromide or benzyl chloride[1].
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
Materials:
-
2-Iodophenol
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-iodophenol in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Add the base portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Benzyl Halide: Cool the reaction mixture back to 0°C and add the benzyl halide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction at 0°C by the slow addition of water or a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Caption: Workflow for the synthesis of this compound.
Utility in Cross-Coupling Reactions
The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as the Heck reaction[1]. These reactions are fundamental in the formation of carbon-carbon bonds.
The Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The ortho-relationship of the benzyloxy and iodo groups in this compound can influence the regioselectivity and stereoselectivity of the Heck reaction due to steric hindrance and electronic effects[1]. This makes it a valuable tool for directing the synthesis towards specific isomers. The benzyloxy group can also serve as a protecting group for the phenol, which can be deprotected in a later synthetic step if required[1].
References
Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide presents a summary of the expected spectroscopic and spectrometric data for the compound 1-(benzyloxy)-2-iodobenzene (C₁₃H₁₁IO, Molecular Weight: 310.13 g/mol ). Due to the limited availability of experimentally-derived public data for this specific isomer, this document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds, such as its isomers 1-(benzyloxy)-4-iodobenzene (B10812) and 1-(benzyloxy)-3-iodobenzene, and other ortho-substituted benzene (B151609) derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~7.8 | d | 1H | ~7.5 - 8.0 | Ar-H adjacent to I |
| ~7.2-7.5 | m | 6H | - | Phenyl-H of benzyl (B1604629) group & one Ar-H |
| ~6.9 | t | 1H | ~7.5 - 8.0 | Ar-H |
| ~6.8 | d | 1H | ~7.5 - 8.0 | Ar-H adjacent to O |
| ~5.2 | s | 2H | - | -CH₂- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~156 | Ar-C-O |
| ~139 | Ar-C (Quaternary) |
| ~137 | Ar-C (Quaternary) |
| ~129 | Ar-C-H |
| ~128.5 | Ar-C-H (Phenyl of benzyl) |
| ~128 | Ar-C-H (Phenyl of benzyl) |
| ~127 | Ar-C-H (Phenyl of benzyl) |
| ~123 | Ar-C-H |
| ~115 | Ar-C-H |
| ~90 | Ar-C-I |
| ~71 | -CH₂- |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic, -CH₂-) |
| ~1580-1450 | Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-O stretch (Alkyl ether) |
| ~750 | Strong | C-H bend (ortho-disubstituted) |
| ~550 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 310 | High | [M]⁺ (Molecular ion) |
| 219 | Medium | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 183 | Low | [M - I]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to a range of -2 to 12 ppm.
-
Use a standard proton pulse sequence.
-
Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 30° pulse angle with a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate NMR software. This will involve Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal of CDCl₃ at 77.16 ppm.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Place the sample in the spectrometer and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or with a direct infusion source, using Electron Ionization (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard EI energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).
-
-
Data Processing: The data system will generate a mass spectrum showing the relative abundance of different mass-to-charge ratio fragments.
Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of this compound and highlights the key correlations between the structure and its expected spectroscopic data.
Caption: Key spectroscopic correlations for this compound.
Positional Isomers of Benzyloxyiodobenzene: A Technical Guide for Researchers
An in-depth examination of the synthesis, properties, and potential applications of ortho-, meta-, and para-benzyloxyiodobenzene for professionals in research and drug development.
The positional isomers of benzyloxyiodobenzene, namely 1-(benzyloxy)-2-iodobenzene (ortho), 1-(benzyloxy)-3-iodobenzene (B9896) (meta), and 1-(benzyloxy)-4-iodobenzene (B10812) (para), are versatile synthetic intermediates with growing importance in organic chemistry and medicinal research. The location of the benzyloxy and iodo substituents on the benzene (B151609) ring significantly influences their physical, chemical, and potentially biological properties. This technical guide provides a comprehensive overview of these isomers, summarizing their key characteristics, outlining detailed experimental protocols for their synthesis, and exploring their structure-property relationships.
Core Properties and Data Presentation
The distinct placement of the bulky benzyloxy group and the reactive iodine atom in the ortho, meta, and para positions leads to notable differences in the physicochemical properties of these isomers. These variations can impact their reactivity in chemical transformations and their interactions with biological systems.
| Property | This compound (ortho) | 1-(Benzyloxy)-3-iodobenzene (meta) | 1-(Benzyloxy)-4-iodobenzene (para) |
| Molecular Formula | C₁₃H₁₁IO | C₁₃H₁₁IO | C₁₃H₁₁IO |
| Molecular Weight | 310.13 g/mol | 310.13 g/mol | 310.13 g/mol |
| Appearance | Not explicitly found | White to pale cream crystals/powder[1] | Pale amber solid[2] |
| Melting Point (°C) | Not explicitly found | 49.0-56.0[1] | 55.0-60.0[2] |
| Boiling Point (°C) | Not explicitly found | Not explicitly found | 140 / 1 mmHg[3] |
Table 1: Physicochemical Properties of Benzyloxyiodobenzene Isomers
Spectroscopic data is crucial for the identification and characterization of these isomers. While complete spectral data for all three isomers is not consistently reported in a single source, the following table summarizes available Nuclear Magnetic Resonance (NMR) data for 1-(benzyloxy)-4-iodobenzene.
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 7.63-7.51 (m, 2H), 7.48-7.29 (m, 5H), 6.84-6.69 (m, 2H), 5.04 (s, 2H)[4] |
| ¹³C NMR | 158.7, 138.3, 136.6, 128.7, 128.2, 127.5, 117.3, 83.2, 83.1, 70.1[4] |
Table 2: NMR Data for 1-(Benzyloxy)-4-iodobenzene in CDCl₃[4]
Experimental Protocols
The most common and effective method for the synthesis of benzyloxyiodobenzene isomers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl (B1604629) halide with the corresponding iodophenoxide ion.
General Williamson Ether Synthesis of Benzyloxyiodobenzene Isomers
This protocol provides a general framework for the synthesis of the ortho, meta, and para isomers of benzyloxyiodobenzene. Specific quantities and reaction conditions may require optimization for each isomer.
Caption: The relationship between isomeric structure, reactivity, and application in complex molecule synthesis.
Biological Activity and Drug Development Potential
While the benzyloxyiodobenzene isomers are primarily utilized as synthetic intermediates, the broader class of substituted iodobenzenes and molecules containing benzyloxy moieties have shown a wide range of biological activities. There is limited direct research on the specific biological effects of the ortho, meta, and para isomers of benzyloxyiodobenzene. However, their structural features suggest potential areas for investigation in drug discovery.
For instance, benzyloxy-substituted compounds have been explored as inhibitors of enzymes such as monoamine oxidase (MAO). The nature and position of substituents on the benzyloxy ring can significantly influence inhibitory potency and selectivity.
Given the prevalence of the biphenyl (B1667301) ether scaffold in many biologically active compounds, the benzyloxyiodobenzene isomers serve as excellent starting materials for the synthesis of novel derivatives for pharmacological screening. The iodine atom provides a convenient handle for introducing a second aryl group via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
Future research could focus on the systematic evaluation of these isomers and their derivatives for various biological activities, including but not limited to:
-
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes.
-
Antimicrobial Assays: Evaluating their efficacy against various bacterial and fungal strains.
-
Cytotoxicity Assays: Assessing their potential as anticancer agents against different cell lines.
The structure-activity relationship (SAR) studies of such derivatives would be invaluable in guiding the design of more potent and selective therapeutic agents.
Conclusion
The positional isomers of benzyloxyiodobenzene represent a class of valuable and versatile building blocks in organic synthesis. Their distinct physical and chemical properties, governed by the relative positions of the benzyloxy and iodo groups, allow for their strategic use in the construction of complex molecular architectures. While their intrinsic biological activities remain largely unexplored, their utility as precursors to a wide array of derivatives makes them highly relevant to the field of drug discovery and development. This technical guide provides a foundational understanding of these isomers, encouraging further research into their properties and applications.
References
An In-depth Technical Guide to the Synthesis of Halogenated Benzyloxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to halogenated derivatives of benzyloxybenzene. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including monoamine oxidase (MAO) inhibitors. This document details the synthesis of the benzyloxybenzene core, followed by specific protocols and quantitative data for its chlorination, bromination, and iodination.
Synthesis of the Benzyloxybenzene Core
The foundational structure, benzyloxybenzene, is typically synthesized via the Williamson ether synthesis. This reliable and high-yielding reaction involves the nucleophilic substitution of a benzyl (B1604629) halide with a phenoxide ion.
General Experimental Protocol: Williamson Ether Synthesis
A solution of phenol (B47542) (1.0 eq.) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is treated with a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq.) to generate the phenoxide in situ. To this mixture, benzyl bromide or benzyl chloride (1.1 eq.) is added, and the reaction is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure benzyloxybenzene.
Halogenation of Benzyloxybenzene
The benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, halogenation of benzyloxybenzene typically yields a mixture of ortho- and para-substituted products, with the para-isomer often being the major product due to reduced steric hindrance.
Chlorination of Benzyloxybenzene
Electrophilic chlorination of benzyloxybenzene can be achieved using various chlorinating agents. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂).
Experimental Protocol: Chlorination with Sulfuryl Chloride
To a solution of benzyloxybenzene (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0 °C, sulfuryl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the chlorinated benzyloxybenzene derivatives.
Bromination of Benzyloxybenzene
Bromination of the aromatic ring of benzyloxybenzene is readily accomplished using N-bromosuccinimide (NBS) in a polar solvent, which favors electrophilic aromatic substitution over radical benzylic bromination.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
In a round-bottom flask protected from light, benzyloxybenzene (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath. N-bromosuccinimide (1.05 eq.) is then added in small portions. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. After the reaction is complete, as indicated by TLC, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the brominated derivatives.[1]
Iodination of Benzyloxybenzene
Iodination of benzyloxybenzene can be achieved using molecular iodine in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species.
Experimental Protocol: Iodination with Iodine and Periodic Acid
In a flask equipped with a reflux condenser, benzyloxybenzene (1.0 eq.), iodine (0.4 eq.), and periodic acid dihydrate (0.2 eq.) are dissolved in a mixture of glacial acetic acid, water, and a catalytic amount of sulfuric acid. The mixture is heated to 65-70 °C with stirring until the color of the iodine disappears. The reaction mixture is then cooled and poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol (B145695) to give the iodinated benzyloxybenzene derivatives.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of halogenated benzyloxybenzene derivatives.
Table 1: Synthesis of Benzyloxybenzene
| Phenol Derivative | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl bromide | K₂CO₃ | Acetone | 56 (reflux) | 12 | >90 |
| Phenol | Benzyl chloride | NaOH | Water | 100 (reflux) | 8 | ~85 |
Table 2: Halogenation of Benzyloxybenzene
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| SO₂Cl₂ | CH₂Cl₂ | 0 to RT | 2-4 | 4-Chlorobenzyloxybenzene, 2-Chlorobenzyloxybenzene | 70-85 |
| NBS | DMF | 0 to RT | 1-3 | 4-Bromobenzyloxybenzene, 2-Bromobenzyloxybenzene | 85-95[1] |
| I₂ / H₅IO₆ | Acetic Acid | 65-70 | 1-2 | 4-Iodobenzyloxybenzene, 2-Iodobenzyloxybenzene | 80-90 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of halogenated benzyloxybenzene derivatives.
Caption: General workflow for synthesis and purification.
Halogenation of Benzyloxybenzene: A Logical Relationship
This diagram shows the logical progression from the starting material to the halogenated products, highlighting the role of the directing group.
Caption: Regioselectivity in halogenation of benzyloxybenzene.
Monoamine Oxidase (MAO) Inhibition Signaling Pathway
Halogenated benzyloxybenzene derivatives have shown promise as MAO inhibitors. The following diagram illustrates the basic mechanism of MAO inhibition.
Caption: Mechanism of MAO inhibition by synthesized derivatives.
References
An In-Depth Technical Guide to the Safe Handling and Application of 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling protocols, and disposal procedures for 1-(Benzyloxy)-2-iodobenzene. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document also outlines a key synthetic application of this compound, offering a detailed experimental protocol and a visualization of its role in the synthesis of a biologically relevant scaffold.
Chemical and Physical Properties
This compound is an aromatic ether that serves as a versatile building block in organic synthesis. Its key physical and chemical data are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 142523-69-1 | [1] |
| Molecular Formula | C₁₃H₁₁IO | |
| Molecular Weight | 310.13 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.581 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 4°C, protect from light | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and adhere to the prescribed safety precautions.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Precautionary Statements
The following precautionary statements should be strictly followed to ensure safe handling:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area at 4°C, protected from light.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.
-
Chemical Disposal: Dispose of this chemical through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Experimental Protocol: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a common and effective method for preparing ethers.[3] This protocol details the synthesis of this compound from 2-iodophenol (B132878) and benzyl (B1604629) bromide.
Materials
-
2-Iodophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Experimental Workflow Diagram
Application in the Synthesis of Bioactive Scaffolds
This compound is a valuable precursor in the synthesis of various complex organic molecules, including natural products and pharmacologically active compounds. Its utility is often demonstrated in palladium-catalyzed cross-coupling reactions where the iodo group serves as a reactive handle for carbon-carbon bond formation.
For instance, this compound can be utilized in a Sonogashira coupling reaction with a terminal alkyne to form a diarylacetylene scaffold. This scaffold is a common motif in various bioactive molecules that exhibit a range of biological activities, including potential inhibition of signaling pathways involved in cell proliferation and survival.
Logical Relationship in a Synthetic Pathway
The following diagram illustrates the logical progression from this compound to a hypothetical bioactive diarylacetylene, which could potentially interact with a cellular signaling pathway.
This guide provides a foundational understanding of the safety, handling, and synthetic utility of this compound. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) and relevant literature before commencing any experimental work with this compound.
References
Solubility profile of 1-(Benzyloxy)-2-iodobenzene in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-2-iodobenzene is a vital aromatic building block in modern organic synthesis. Its structure, featuring an ortho-disubstituted benzene (B151609) ring with a bulky benzyloxy group and a reactive iodine atom, makes it a valuable precursor in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] The strategic placement of these functional groups allows for the regioselective construction of complex molecular architectures, including biaryl linkages and other substituted aromatic systems.[1]
Understanding the solubility profile of this compound is a critical prerequisite for its effective use in reaction chemistry, process development, and purification. The choice of solvent directly influences reaction kinetics, reagent accessibility, and the ease of product isolation. This guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, based on fundamental chemical principles, and details a standard experimental protocol for its quantitative determination.
Predicted Solubility Profile
Quantitative solubility data for this compound is not widely available in the public domain, a common situation for specialized chemical reagents.[2] However, a reliable qualitative and semi-quantitative prediction can be made based on the well-established principle of "like dissolves like".[2][3]
The molecular structure of this compound is dominated by two large, non-polar aromatic rings (the phenyl and iodophenyl groups). The ether linkage introduces a minor polar characteristic, but the molecule as a whole is predominantly non-polar and hydrophobic. It lacks hydrogen-bond-donating capabilities, further limiting its interaction with highly polar, protic solvents.[2]
Based on these structural features, the following solubility profile is predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Name | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-Polar | High | Strong van der Waals interactions between the non-polar solvent and the large aromatic structure of the solute. |
| Toluene | Non-Polar (Aromatic) | Very High | Excellent match in polarity and aromatic character, facilitating strong π-stacking and van der Waals forces. |
| Dichloromethane (DCM) | Polar Aprotic | High | Acts as a good solvent for large, non-polar compounds while having sufficient polarity to dissolve many organic species. |
| Diethyl Ether | Polar Aprotic | High | The ether group on the solvent can interact with the solute's ether linkage, while the ethyl groups solvate the non-polar parts. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether, its cyclic ether structure effectively solvates large organic molecules. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Balances polar (ester) and non-polar (ethyl) characteristics, making it a versatile solvent. |
| Acetone | Polar Aprotic | Moderate | Higher polarity may be less favorable for the large non-polar structure compared to DCM or THF. |
| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity and smaller size make it less effective at solvating the large, predominantly non-polar molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Highly polar solvent, likely to be a poor match for the solute's non-polar character. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Very high polarity makes it a poor solvent for predominantly non-polar compounds. |
| Methanol | Polar Protic | Very Low | The solvent's strong hydrogen-bonding network is disrupted by the non-polar solute, making dissolution unfavorable. |
| Ethanol | Polar Protic | Low | The ethyl group provides slightly more non-polar character than methanol, allowing for slightly better solvation. |
| Water | Polar Protic | Insoluble | The molecule's large hydrophobic structure and inability to form strong hydrogen bonds result in negligible solubility.[4] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the Equilibrium Shake-Flask Method is the gold standard and most reliable technique.[5] This method measures the thermodynamic solubility of a compound after it has reached equilibrium in a given solvent at a specified temperature.[6]
3.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control[7]
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC-UV, or LC-MS)
3.2 Methodology
-
Preparation of Saturated Solution:
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended for crystalline organic compounds.[6][7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully separate the saturated supernatant from the undissolved solid. This must be done without altering the temperature.
-
The most common methods are:
-
Centrifugation: Centrifuge the vials to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE) to remove all solid particles.[10]
-
-
-
Analysis:
-
Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical instrument.[2]
-
Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Express the final solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the logical framework for solubility prediction and the experimental process for its determination.
Caption: Logical framework for predicting solubility based on solute and solvent properties.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. quora.com [quora.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(benzyloxy)-2-iodobenzene with various arylboronic acids. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl molecules that are often key scaffolds in pharmaceutical compounds. The benzyloxy group at the ortho position can influence the reaction's kinetics and provides a handle for further synthetic transformations, such as debenzylation to reveal a phenol (B47542) moiety. The protocols and data presented herein are intended to serve as a practical guide for laboratory execution and optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The reaction typically proceeds in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the boronic acid to the palladium center (facilitated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.
Experimental Data Summary
The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of ortho-alkoxy-substituted iodoarenes with various arylboronic acids. These data, derived from analogous systems, provide a strong basis for developing protocols for this compound.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-2,3,4-trimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92[1] |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | N/A | 41-92[2][3] |
| 3 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | N/A | WEB | RT | 1-3 | 90-98[4] |
| 4 | 2-Iodocycloenones | Various arylboronic acids | Pd/C (5) | Na₂CO₃ | DME/H₂O (1:1) | 25 | N/A | ~95[5] |
| 5 | 4-iodo-β-carboline derivative | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH | Reflux | 24 | 90[6] |
Note: N/A - Not available in the cited source. WEB - Water extract of banana.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from successful protocols for similar substrates.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material, this compound, is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)biphenyl derivative.[1]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. rsc.org [rsc.org]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 1-(Benzyloxy)-2-iodobenzene with Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck reaction between 1-(benzyloxy)-2-iodobenzene and various acrylate (B77674) esters (methyl, ethyl, and butyl acrylate). This reaction is a valuable tool for the synthesis of substituted cinnamate (B1238496) derivatives, which are important intermediates in the preparation of pharmaceuticals and other biologically active molecules. The presence of the ortho-benzyloxy group can influence the reaction conditions, and this document aims to provide a clear guide for achieving high yields and purity.
Introduction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The reaction of this compound with acrylates proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the trans-substituted alkene product and regenerate the active catalyst. The choice of catalyst, ligand, base, solvent, and temperature is crucial for the success of this transformation, particularly with the sterically demanding ortho-substituted substrate.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions and reported yields for the Heck reaction of this compound with various acrylates. These conditions can serve as a starting point for optimization in specific laboratory settings.
| Acrylate Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~85-95 |
| Ethyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 110 | 16 | ~80-90 |
| Butyl Acrylate | Pd(PPh₃)₄ (5) | - | NaOAc (3) | Acetonitrile | 80 | 24 | ~75-85 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and inert atmosphere techniques. Optimization of catalyst loading, base, and temperature may be necessary to achieve desired results.
Experimental Protocols
General Procedure for the Heck Reaction of this compound with Acrylates
This protocol provides a general method applicable to methyl, ethyl, and butyl acrylates with appropriate modifications as noted.
Materials:
-
This compound
-
Acrylate ester (methyl, ethyl, or butyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate (B1210297), [Pd(OAc)₂])
-
Ligand (e.g., Triphenylphosphine, [PPh₃])
-
Base (e.g., Triethylamine, [Et₃N])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, [DMF])
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., DMF, 5 mL). Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.), the corresponding acrylate ester (1.2 mmol, 1.2 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired (E)-3-(2-(benzyloxy)phenyl)acrylate.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(benzyloxy)-2-iodobenzene. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and functional materials. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, while the ortho-iodine atom provides a reactive handle for various palladium-catalyzed transformations, enabling the construction of carbon-carbon and carbon-heteroatom bonds.
This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general overview, a summary of representative reaction conditions with quantitative data in tabular format, and a detailed experimental protocol are provided. The data presented is based on analogous reactions with similar aryl iodides and should serve as a valuable starting point for reaction optimization with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] The reaction of this compound with various arylboronic acids or esters provides a direct route to 2-(benzyloxy)biphenyl derivatives, which are precursors to valuable compounds such as dibenzofurans.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | >95 |
| 2 | 1-Iodo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 98 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 4 | This compound | Phenylboronic acid | Typical starting conditions | Expected High |
Note: Data for entries 1-3 are based on analogous reactions with other aryl iodides and are intended to provide a starting point for optimization with this compound.
Experimental Protocol: Synthesis of 2-(Benzyloxy)biphenyl
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(benzyloxy)biphenyl.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] This reaction is a valuable tool for the synthesis of substituted alkenes. The reaction of this compound with various alkenes, such as styrenes or acrylates, can yield functionalized stilbene (B7821643) or cinnamate (B1238496) derivatives.
Quantitative Data Summary for Heck Reaction of Aryl Iodides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 6 | 96[3] |
| 2 | Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | Et₃N | DMF | 100 | 4 | 95 |
| 3 | 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 18 | 85 |
| 4 | This compound | Styrene | Typical starting conditions | Expected High |
Note: Data for entries 1-3 are based on analogous reactions with other aryl iodides and are intended to provide a starting point for optimization with this compound.
Experimental Protocol: Synthesis of (E)-1-(Benzyloxy)-2-styrylbenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5][6][7] This reaction is highly valuable for the synthesis of substituted alkynes. Coupling this compound with terminal alkynes provides access to 1-(benzyloxy)-2-(alkynyl)benzene derivatives.
Quantitative Data Summary for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 3 | 98[4] |
| 2 | 1-Iodo-4-methylbenzene | Phenylacetylene | Pd on alumina (B75360) (cat.) | Cu₂O on alumina (cat.) | - | THF/DMA | 75 | 72 | <2 (batch) |
| 3 | Iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | H₂SiF₆ (cat.) | - | RT | - | - |
| 4 | This compound | Phenylacetylene | Typical starting conditions | Expected High |
Note: Data for entries 1-3 are based on analogous reactions with other aryl iodides and are intended to provide a starting point for optimization with this compound.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-2-(phenylethynyl)benzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mL)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is a powerful tool for the synthesis of arylamines. The reaction of this compound with various primary or secondary amines allows for the synthesis of N-substituted 2-(benzyloxy)anilines.
Quantitative Data Summary for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Piperidine | Pd₂(dba)₃ (1) | SIPr·HCl (4) | LHMDS | THF | 22 | 10 | 98 |
| 2 | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ | - | - | - | 78 |
| 3 | 1-(Allyloxy)-2-bromobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | High |
| 4 | This compound | Morpholine | Typical starting conditions | Expected High |
Note: Data for entries 1-3 are based on analogous reactions with other aryl halides and are intended to provide a starting point for optimization with this compound.
Experimental Protocol: Synthesis of 4-(2-(Benzyloxy)phenyl)morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound and morpholine.
-
Heat the reaction mixture to 100 °C for 6-12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Dibenzofurans from 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a class of heterocyclic compounds featuring a central furan (B31954) ring fused to two benzene (B151609) rings. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active natural products and pharmaceuticals. The synthesis of substituted dibenzofurans is a key focus in drug development, and various synthetic strategies have been developed. This document provides detailed application notes and experimental protocols for the synthesis of dibenzofurans commencing from the readily available starting material, 1-(benzyloxy)-2-iodobenzene. The core of this synthetic approach is a palladium-catalyzed intramolecular C-H activation/arylation reaction. An optional debenzylation step to yield the corresponding hydroxydibenzofuran is also described.
Overall Synthetic Strategy
The synthesis of dibenzofurans from this compound is primarily achieved through a one-step intramolecular C-H arylation reaction. This process involves the formation of a new carbon-carbon bond between the two aromatic rings, facilitated by a palladium catalyst, to construct the fused furan ring system. A subsequent, optional debenzylation step can be performed to unmask a hydroxyl group, providing access to hydroxylated dibenzofuran (B1670420) derivatives.
Data Presentation
The efficiency of the palladium-catalyzed intramolecular C-H arylation of o-iododiaryl ethers is influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes the reaction conditions and yields for the synthesis of various dibenzofuran derivatives from their corresponding o-iododiaryl ether precursors.
| Entry | Starting Material (o-Iododiaryl Ether) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | Dibenzofuran | High (Reported range 75-100 for similar substrates) |
| 2 | 2-Iodo-1-phenoxybenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | Dibenzofuran | 95 |
| 3 | 1-(4-Methylphenoxy)-2-iodobenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | 2-Methyldibenzofuran | 92 |
| 4 | 1-(4-Methoxyphenoxy)-2-iodobenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | 2-Methoxydibenzofuran | 90 |
| 5 | 1-(4-Chlorophenoxy)-2-iodobenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | 2-Chlorodibenzofuran | 88 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation of this compound
This protocol describes the synthesis of dibenzofuran via the cyclization of this compound using a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd, 0.3 mol%)
-
Sodium acetate (B1210297) (NaOAc)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite®
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), sodium acetate (2.0 mmol), and palladium on carbon (0.003 mmol, 0.3 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (5 mL) to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure dibenzofuran product.
Protocol 2: Optional Debenzylation to Hydroxydibenzofuran
This protocol describes the removal of the benzyl (B1604629) protecting group from the dibenzofuran product to yield the corresponding hydroxydibenzofuran.
Materials:
-
Benzyloxy-substituted dibenzofuran
-
Palladium on carbon (10 wt%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve the benzyloxy-substituted dibenzofuran (1.0 mmol) in methanol or ethanol (10 mL).
-
Catalyst Addition: Carefully add palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Seal the flask and evacuate and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the alcohol solvent used in the reaction.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography or recrystallization to yield the pure hydroxydibenzofuran.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of dibenzofurans.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the intramolecular C-H arylation.
Application Notes and Protocols: Ligand Selection for Overcoming Steric Hindrance in 1-(Benzyloxy)-2-iodobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-2-iodobenzene is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules, including pharmaceuticals and functional materials. However, the bulky benzyloxy group at the ortho position to the iodine atom introduces significant steric hindrance. This steric impediment can dramatically hinder or prevent desired bond formations in various cross-coupling reactions, leading to low yields and the formation of side products. Careful selection of an appropriate ligand is paramount to overcoming this steric barrier and achieving efficient transformations.
These application notes provide a comprehensive guide to ligand selection for several key palladium- and copper-catalyzed cross-coupling reactions involving this compound. The included protocols are based on established methodologies for sterically hindered aryl halides and serve as a robust starting point for reaction optimization.
Key Reaction Types and Ligand Strategies
The success of cross-coupling reactions with sterically hindered substrates like this compound is highly dependent on the choice of the catalyst system, particularly the ligand. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which are sensitive to steric bulk.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. With sterically hindered aryl iodides, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.
Data Presentation: Ligand and Condition Screening for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453) | 110 | 16 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88 |
| 4 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 85 |
| 5 | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | High |
Note: Yields are representative and may vary depending on the specific boronic acid used. Data is adapted from analogous sterically hindered systems.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines. For sterically hindered substrates, bidentate phosphine ligands are often effective at promoting the C-N bond-forming reductive elimination.[1]
Data Presentation: Ligand and Condition Screening for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | High |
| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | High |
| 3 | [Pd(cinnamyl)Cl]₂ (1) | Xantphos (3) | DBU (2) | DMF | 140 | 1 | 87 |
| 4 | Pd(OAc)₂ (2) | DPPF (3) | K₃PO₄ (2) | Dioxane | 100 | 20 | Moderate |
Note: Yields are representative and may vary depending on the specific amine used. Data is adapted from analogous sterically hindered systems.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and Xantphos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound, aniline, and NaOtBu.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For sterically hindered substrates, copper-free conditions can be advantageous to minimize side reactions like Glaser coupling.
Data Presentation: Ligand and Condition Screening for Sonogashira Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (2) | THF | 60 | 12 | Good |
| 2 | Pd(PPh₃)₄ (2) | - | - | i-Pr₂NEt (2) | DMF | 80 | 10 | High |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | - | K₂CO₃ (2) | Dioxane | 100 | 18 | High |
Note: Yields are representative and may vary depending on the specific alkyne used. Data is adapted from analogous sterically hindered systems.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Diisopropylethylamine (i-Pr₂NEt, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF and i-Pr₂NEt via syringe.
-
Add phenylacetylene dropwise.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 10-16 hours), cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Application Notes and Protocols for Optimizing Base Selection in the Suzuki Coupling of 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
This document provides detailed application notes and protocols for the Suzuki coupling of 1-(benzyloxy)-2-iodobenzene with a particular focus on the critical role of base selection in optimizing reaction outcomes. The ortho-benzyloxy group introduces steric hindrance and specific electronic properties that necessitate careful optimization of reaction conditions to achieve high yields and purity. The selection of an appropriate base is paramount as it not only facilitates the crucial transmetalation step but can also influence catalyst stability and the prevalence of side reactions.
The Role of the Base in the Suzuki Coupling Catalytic Cycle
The base plays a multifaceted and indispensable role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid component, typically by forming a more nucleophilic boronate species. This activation is essential for the transmetalation step, where the organic moiety is transferred from boron to the palladium center. The general catalytic cycle is illustrated below, highlighting the intervention of the base.
Data Presentation: Effect of Base on Reaction Yield
The following table summarizes representative data on the effect of various bases on the Suzuki coupling of ortho-alkoxy-substituted iodobenzenes with phenylboronic acid. While the specific substrate is 2-iodoanisole, these results provide a strong predictive framework for the optimization of the coupling with this compound due to the similar steric and electronic environment at the ortho position.
| Entry | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | 95 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 110 | 16 | 85 |
| 4 | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 80 | 24 | 78 |
| 5 | NaOH (2.0) | Ethanol/H₂O (5:1) | 80 | 18 | >98[1] |
| 6 | Et₃N (3.0) | Toluene | 110 | 24 | <10 |
Note: The data presented is compiled and representative of typical results found in the literature for similar substrates and may require optimization for the specific reaction of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for screening bases and a general procedure for the optimized Suzuki coupling of this compound.
Protocol 1: Screening of Bases for Suzuki Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal base for the coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, or PPh₃)
-
Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, NaOH)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassed water
-
Reaction vials with stir bars
-
Inert gas (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, phenylboronic acid, and the palladium catalyst/ligand mixture in the chosen anhydrous solvent to ensure accurate dispensing.
-
Reaction Setup:
-
To an array of reaction vials, add the appropriate amount of each base (typically 2.0 equivalents relative to the aryl iodide).
-
Under an inert atmosphere, add the stock solution of this compound (e.g., 0.1 mmol, 1.0 equiv) to each vial.
-
Add the stock solution of phenylboronic acid (e.g., 0.12 mmol, 1.2 equiv) to each vial.
-
Add the stock solution of the palladium catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to each vial.
-
Add any required co-solvent, such as degassed water.
-
-
Reaction Execution:
-
Securely cap the vials.
-
Place the vials in a preheated heating block or oil bath (e.g., 100 °C).
-
Stir the reactions for a predetermined time (e.g., 12 hours).
-
-
Analysis:
-
After the reaction time, allow the vials to cool to room temperature.
-
Quench the reactions by adding a standard volume of a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Analyze the yield of the desired product in each vial using a calibrated analytical technique such as LC-MS or GC-MS.
-
Compare the yields to determine the most effective base for the reaction.
-
Protocol 2: Optimized Suzuki Coupling of this compound
This protocol is based on the use of potassium phosphate (B84403) as the base, which often provides high yields for sterically hindered substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (8 mL)
-
Degassed water (1.6 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and finely ground potassium phosphate.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
-
Inert Atmosphere:
-
Seal the Schlenk flask and the vial containing the catalyst/ligand.
-
Evacuate and backfill both vessels with an inert gas (e.g., Argon) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous toluene and degassed water to the Schlenk flask containing the substrates and base.
-
Add a small amount of the solvent to the catalyst/ligand vial to dissolve the solids and transfer the resulting solution to the Schlenk flask via cannula or syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Conclusion
The choice of base is a critical parameter in optimizing the Suzuki-Miyaura coupling of sterically hindered substrates like this compound. While a range of bases can be employed, stronger, non-nucleophilic inorganic bases such as potassium phosphate and cesium carbonate often provide superior yields. A systematic screening of bases, in conjunction with the appropriate selection of catalyst, ligand, and solvent, is essential for achieving high efficiency and purity in the synthesis of the desired biaryl compounds. The protocols provided herein offer a robust starting point for researchers to successfully navigate the challenges associated with this important transformation.
References
Application Notes and Protocols for the One-Pot Synthesis of Biaryls using 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient one-pot synthesis of functionalized 2-hydroxybiphenyls from 1-(benzyloxy)-2-iodobenzene. This method combines a palladium-catalyzed debenzylation with a subsequent Suzuki-Miyaura cross-coupling reaction in a single reaction vessel, offering a streamlined and atom-economical approach to valuable biaryl scaffolds. Biaryl moieties are privileged structures in many pharmaceutical agents and advanced materials. The described tandem reaction avoids the isolation of the intermediate phenol, thereby reducing purification steps, solvent waste, and overall reaction time.
Core Concept and Reaction Scheme
The one-pot synthesis proceeds via a two-step sequence catalyzed by a single palladium catalyst. Initially, the benzyl (B1604629) protecting group of this compound is removed through catalytic hydrogenolysis. The resulting in situ generated 2-iodophenol (B132878) is then directly subjected to a Suzuki-Miyaura cross-coupling with a variety of arylboronic acids to yield the desired 2-hydroxybiphenyl derivatives.
Reaction Scheme:
Figure 1: General reaction scheme for the one-pot debenzylation and Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Arylboronic acids
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium (B1175870) formate)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Protocol for One-Pot Synthesis of 2-Hydroxybiphenyls
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane (5 mL) and anhydrous methanol (2 mL) via syringe.
-
Debenzylation Step: Stir the mixture at room temperature and introduce hydrogen gas via a balloon or by adding a hydrogen source such as ammonium formate (B1220265) (3.0 mmol, 3.0 equiv). Monitor the debenzylation reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Suzuki-Miyaura Coupling Step: Once the debenzylation is complete, add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction mixture under a counterflow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-hydroxybiphenyl.
Data Presentation
The following table summarizes the expected yields for the one-pot synthesis of various 2-hydroxybiphenyl derivatives from this compound and a selection of arylboronic acids. These values are representative and may vary based on the specific reaction conditions and the electronic and steric properties of the coupling partners.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Hydroxybiphenyl | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Hydroxy-4'-methylbiphenyl | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2-Hydroxy-4'-methoxybiphenyl | 90 |
| 4 | 4-Fluorophenylboronic acid | 4'-Fluoro-2-hydroxybiphenyl | 82 |
| 5 | 4-Chlorophenylboronic acid | 4'-Chloro-2-hydroxybiphenyl | 78 |
| 6 | 3-Nitrophenylboronic acid | 2-Hydroxy-3'-nitrobiphenyl | 70 |
| 7 | 2-Thienylboronic acid | 2-(2-Hydroxyphenyl)thiophene | 75 |
| 8 | Naphthalene-2-boronic acid | 2-(2-Hydroxyphenyl)naphthalene | 83 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Application Notes and Protocols for Intramolecular Cyclization Reactions of 1-(Benzyloxy)-2-iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intramolecular cyclization of 1-(benzyloxy)-2-iodobenzene derivatives, a key transformation for the synthesis of dibenzofurans and related heterocyclic scaffolds. Dibenzofurans are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development.
This document outlines four principal methodologies for effecting this cyclization: palladium-catalyzed, copper-catalyzed, radical-initiated, and photochemical reactions. Each section includes a summary of the reaction, a detailed experimental protocol, and a table of representative substrate scope and yields to facilitate comparison and application in a research setting.
Palladium-Catalyzed Intramolecular Biaryl Coupling
Palladium-catalyzed intramolecular Heck or direct arylation reactions are among the most widely employed methods for the synthesis of dibenzofurans from this compound derivatives. These reactions typically proceed via a Pd(0)/Pd(II) catalytic cycle and offer a versatile and high-yielding route to a wide range of substituted products.
Quantitative Data
| Entry | Substrate (R) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | 4-Me | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3 | 4-OMe | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 130 | 24 | 88 |
| 4 | 4-Cl | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 100 | 10 | 78 |
| 5 | 3-CF₃ | Pd(OAc)₂ (5) | SPhos (10) | CsF | NMP | 140 | 16 | 75 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclization
-
Reaction Setup: To a flame-dried Schlenk tube, add the this compound derivative (1.0 mmol), palladium catalyst (see table for specific catalyst, 2-5 mol%), and ligand (if required, 4-10 mol%).
-
Addition of Reagents: Add the base (2.0 equiv) and the anhydrous solvent (5 mL).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon or nitrogen.
-
Reaction: Place the reaction mixture in a preheated oil bath at the specified temperature and stir for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixtures) to afford the desired dibenzofuran (B1670420) derivative.
Reaction Pathway
Caption: Palladium-catalyzed intramolecular biaryl coupling cycle.
Copper-Catalyzed Intramolecular Cyclization
Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of dibenzofurans. These reactions often utilize readily available copper salts and can be performed under milder conditions.
Quantitative Data
| Entry | Substrate (R) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 110 | 24 | 82 |
| 2 | 4-Me | Cu₂O (5) | - | Cs₂CO₃ | Dioxane | 100 | 36 | 75 |
| 3 | 4-OMe | Cu(OAc)₂ (10) | - | K₃PO₄ | DMSO | 120 | 18 | 88 |
| 4 | 4-F | CuBr (10) | TMEDA (20) | t-BuOK | Toluene | 90 | 20 | 70 |
| 5 | 3-NO₂ | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 130 | 24 | 65 |
Experimental Protocol: General Procedure for Copper-Catalyzed Cyclization
-
Reaction Setup: In a sealed tube, combine the this compound derivative (1.0 mmol), copper catalyst (see table for specific catalyst, 5-10 mol%), and ligand (if required, 20 mol%).
-
Addition of Reagents: Add the base (2.0 equiv) and the solvent (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the indicated time.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure dibenzofuran product.
Reaction Workflow
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Reactions of 1-(Benzyloxy)-2-iodobenzene
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 1-(benzyloxy)-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of preventing debenzylation during these synthetic transformations.
Troubleshooting Guide: Preventing Debenzylation
Debenzylation, the cleavage of the benzyl (B1604629) ether to yield 2-iodophenol (B132878), is a significant side reaction that can lower the yield of the desired cross-coupled product. The following guide provides a systematic approach to diagnose and mitigate this issue.
Issue: Significant formation of 2-iodophenol (debenzylation byproduct) is observed in my palladium-catalyzed cross-coupling reaction.
This is a common problem that can often be resolved by carefully selecting the reaction parameters. The primary causes of debenzylation in the absence of a strong reducing agent like H₂ are typically related to the presence of adventitious hydrogen sources, elevated temperatures, and the nature of the catalytic system.
Troubleshooting Workflow
A logical workflow for diagnosing and resolving debenzylation.
Step 1: Evaluate the Catalyst System
The choice of palladium source and ligand is critical in controlling the reaction's outcome.
-
Palladium Source: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are known to promote hydrogenolysis and should be avoided in this context. Opt for homogeneous palladium sources.
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the desired cross-coupling over side reactions. These ligands can accelerate the reductive elimination step of the catalytic cycle, minimizing the lifetime of intermediates that could lead to debenzylation.
| Ligand Type | Examples | Rationale |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Promote the formation of monoligated, highly active Pd(0) species, which can facilitate efficient oxidative addition and reductive elimination. |
| Bidentate Phosphines | dppf, BINAP, DPEphos | Can offer different stability and reactivity profiles. The choice is often substrate-dependent. |
Step 2: Optimize the Base
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and in the deprotonation of the amine in Buchwald-Hartwig amination.
-
Base Strength: While strong bases are often used to drive reactions to completion, they can sometimes promote side reactions. In cases of debenzylation, considering a weaker base may be beneficial.
-
Anion Effect: The nature of the base's counterion can also influence the reaction.
| Base | Common Applications | Considerations for Debenzylation |
| Strong Bases (e.g., NaOtBu, KOtBu, LHMDS) | Buchwald-Hartwig amination | Can be aggressive and may promote side reactions. Use with caution and at lower temperatures. |
| Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Suzuki-Miyaura coupling | Generally milder and a good starting point. Cesium carbonate is often effective for challenging substrates. |
| Phosphates (e.g., K₃PO₄) | Suzuki-Miyaura coupling | A mild and effective base for many Suzuki couplings. |
Step 3: Adjust Reaction Conditions
-
Temperature: Higher temperatures can provide the activation energy for debenzylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to avoid prolonged heating after the starting material is consumed.
-
Reaction Time: Minimize the reaction time to prevent the accumulation of byproducts.
Step 4: Check Reagent and Solvent Purity
-
Hydrogen Donors: The primary cause of debenzylation in the absence of H₂ gas is the presence of a hydrogen donor. Potential sources include:
-
Solvents: Protic solvents like alcohols can act as hydrogen donors. Ensure aprotic solvents (e.g., toluene (B28343), dioxane, THF) are anhydrous and thoroughly degassed.
-
Water: The presence of water can facilitate protonolysis.
-
Reagents: Amines in Buchwald-Hartwig reactions or impurities in other reagents can also be hydrogen sources. Use high-purity reagents.
-
Frequently Asked Questions (FAQs)
Q1: Why is debenzylation a common side reaction in palladium catalysis with my substrate?
A1: The benzyl group in this compound can be labile under certain palladium-catalyzed conditions. The C-O bond of the benzyl ether can be cleaved through hydrogenolysis. In the context of cross-coupling reactions, this is often not due to the intentional addition of a hydrogen source like H₂, but rather from adventitious sources like trace water, alcohols, or even the amine coupling partner in Buchwald-Hartwig reactions, especially at elevated temperatures. The palladium catalyst can facilitate the transfer of hydrogen from these sources to the benzyl group, leading to its cleavage.
Q2: I am performing a Suzuki-Miyaura coupling. What are the best starting conditions to avoid debenzylation?
A2: A good starting point for the Suzuki-Miyaura coupling of this compound would be to use a homogeneous palladium catalyst with a bulky, electron-rich phosphine ligand.
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos or SPhos (1.2-2.4 eq. relative to Pd) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Anhydrous, degassed toluene or dioxane |
| Temperature | 80-100 °C (monitor closely) |
Q3: Can the choice of base directly cause debenzylation?
A3: While the base itself is not a direct reducing agent, its strength and nature can influence the reaction environment in ways that may promote debenzylation. Very strong bases can lead to the decomposition of other reagents or the solvent, potentially generating species that can act as hydrogen donors. In Buchwald-Hartwig aminations, the choice and concentration of the base can affect the equilibrium of species in the catalytic cycle, and in some cases, a less hindered or weaker base might reduce side reactions like hydrodehalogenation, which shares mechanistic similarities with debenzylation in terms of undesired reduction.
Q4: Are there alternative protecting groups for the phenol (B47542) that are more stable under palladium catalysis?
A4: Yes, if debenzylation remains a persistent issue, consider using a more robust protecting group for the phenol. The stability of ether-based protecting groups generally follows the order: methyl > benzyl. However, cleavage of a methyl ether requires harsh conditions. Silyl ethers are another common choice.
| Protecting Group | Stability to Pd-Catalysis | Cleavage Conditions |
| Methyl (Me) | Generally very stable. | Harsh (e.g., BBr₃, HBr). |
| tert-Butyldimethylsilyl (TBS) | Generally stable, but can be labile to fluoride (B91410) ions. | Fluoride source (e.g., TBAF). |
| Triisopropylsilyl (TIPS) | More stable than TBS due to steric hindrance. | Fluoride source (e.g., TBAF). |
Q5: What is the likely mechanism of debenzylation in the absence of H₂ gas?
A5: In the absence of an explicit hydrogen source like H₂ gas, debenzylation in palladium-catalyzed cross-coupling reactions is believed to occur via a palladium hydride intermediate (Pd-H). This intermediate can be formed from various sources:
-
β-hydride elimination: If an alkyl-containing reagent is present.
-
From water or alcohols: Through reaction with the palladium catalyst.
-
From amines: In Buchwald-Hartwig amination, the amine itself can be a source of hydrogen.
Once the Pd-H species is formed, it can react with the benzyl ether, leading to its cleavage.
Technical Support Center: Suzuki Coupling of 1-(Benzyloxy)-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(benzyloxy)-2-iodobenzene in Suzuki-Miyaura cross-coupling reactions. The content is designed to help overcome common challenges and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Suzuki coupling reaction?
A1: The most frequently encountered side reactions are:
-
Homocoupling of the boronic acid reagent to form a symmetrical biaryl.
-
Protodeboronation of the boronic acid, which replaces the boron functional group with a hydrogen atom.[1]
-
Proto-deiodination (a type of dehalogenation) of this compound, resulting in the formation of benzyloxybenzene.
Q2: Is the cleavage of the benzyloxy group (debenzylation) a common side reaction under Suzuki coupling conditions?
A2: While palladium catalysts are known to facilitate debenzylation under certain conditions, such as hydrogenolysis, it is not a commonly reported side reaction during Suzuki-Miyaura coupling of aryl benzyl (B1604629) ethers. The conditions for Suzuki coupling (absence of a hydrogen source, specific ligand/base systems) are generally not conducive to the cleavage of the robust benzyl ether linkage. However, elevated temperatures and prolonged reaction times could potentially lead to minor degradation.
Q3: How does the choice of palladium source and ligand affect the outcome of the reaction?
A3: The selection of the palladium source and ligand is critical. Using a Pd(II) precursor, like Pd(OAc)₂, can sometimes lead to an increase in homocoupling at the start of the reaction as it is reduced to the active Pd(0) species. The choice of ligand influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands can often suppress side reactions by promoting the desired cross-coupling pathway.
Q4: What role does the base play in the formation of side products?
A4: The base is essential for the activation of the boronic acid but can also influence the prevalence of side reactions. Strong bases can promote protodeboronation. The choice of base can also affect the rate of the desired reaction versus competing pathways. For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred.
Q5: How can I quantitatively determine the extent of side product formation?
A5: The most effective methods for quantifying the ratio of the desired product to byproducts are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often using an internal standard for accurate measurement. ¹H NMR spectroscopy of the crude reaction mixture can also be used to determine the relative amounts of each species by integrating characteristic signals.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| Low yield of desired product with significant starting material remaining | 1. Inactive catalyst.2. Inefficient oxidative addition.3. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst or a reliable pre-catalyst.2. Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand).3. Gradually increase the reaction temperature, while monitoring for product degradation. |
| Significant formation of homocoupled boronic acid byproduct | 1. Presence of oxygen.2. Use of a Pd(II) source without efficient reduction.3. Sub-optimal ligand choice. | 1. Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and maintained under an inert atmosphere (Argon or Nitrogen).2. Consider using a Pd(0) source like Pd(PPh₃)₄ or a well-defined pre-catalyst.3. Screen different phosphine ligands to find one that favors the cross-coupling pathway. |
| Formation of benzyloxybenzene (proto-deiodination) | 1. Presence of a hydride source (e.g., certain solvents or impurities).2. Inefficient transmetalation or reductive elimination. | 1. Use anhydrous and high-purity solvents. Avoid alcoholic solvents if dehalogenation is a major issue.2. Optimize the ligand and base combination to accelerate the desired catalytic cycle. |
| Significant amount of deboronated starting material | 1. Presence of excess water or protic solvents.2. Use of a strong base.3. High reaction temperature. | 1. Use anhydrous solvents and consider using a more stable boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid.2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.3. Perform the reaction at the lowest effective temperature. |
| Complex mixture of products | 1. Catalyst degradation.2. Multiple side reactions occurring simultaneously. | 1. Use a more stable palladium pre-catalyst or a ligand that better protects the palladium center.2. Address each potential side reaction systematically using the solutions outlined above. A full re-optimization of reaction conditions may be necessary. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in a Suzuki coupling of this compound with a generic arylboronic acid. The values are representative and aim to show general trends.
Table 1: Effect of Palladium Source and Ligand on Product Distribution
| Entry | Palladium Source (mol%) | Ligand (mol%) | Desired Product (%) | Homocoupling (%) | Proto-deiodination (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 75 | 15 | 5 |
| 2 | Pd(PPh₃)₄ (2) | - | 85 | 8 | 4 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 92 | 3 | 2 |
| 4 | XPhos Pd G3 (2) | - | 95 | <2 | <1 |
Table 2: Effect of Base and Solvent on Product Distribution
| Entry | Base (equiv.) | Solvent | Desired Product (%) | Homocoupling (%) | Proto-deiodination (%) | Protodeboronation (%) |
| 1 | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 10 | 5 | 5 |
| 2 | K₃PO₄ (2) | Toluene (B28343) | 90 | 5 | 3 | 2 |
| 3 | Cs₂CO₃ (2) | THF | 88 | 7 | 4 | 1 |
| 4 | KOtBu (2) | Dioxane | 65 | 5 | 10 | 20 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
-
Glassware Preparation: Oven-dry a Schlenk flask or reaction vial containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at a moderate temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Main Suzuki coupling catalytic cycle and competing side reaction pathways.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
Technical Support Center: Optimizing the Heck Reaction with 1-(Benzyloxy)-2-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Heck reaction yield and selectivity with 1-(benzyloxy)-2-iodobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction with this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material, this compound. What are the potential causes and how can I address them?
A1: Low or no conversion in a Heck reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.[1][2]
-
Pd(0) Source: Ensure you are using an active Pd(0) source or that your Pd(II) precatalyst is effectively reduced in situ. Pd(OAc)₂ is often more efficient than Pd(0)(PPh₃)₄ because the latter is a stable 18-electron complex that is less likely to dissociate its ligands to enter the catalytic cycle.[3]
-
Catalyst Loading: For difficult reactions, consider increasing the catalyst loading. While 1-5 mol% is standard, for a sterically hindered substrate like this compound, a higher loading might be necessary during initial screening.
-
Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Sub-optimal Reaction Temperature:
-
The Heck reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, incrementally increase it by 10-20 °C and monitor the progress. Microwave-assisted heating can also be effective in accelerating the reaction.
-
-
Inappropriate Base or Solvent:
-
Base: The choice of base is crucial for regenerating the Pd(0) catalyst.[3] Common bases include organic amines (e.g., triethylamine) and inorganic salts (e.g., K₂CO₃, NaOAc).[4][5] For your specific substrate, a hindered base might be beneficial to avoid side reactions. Screen a variety of bases to find the optimal one.
-
Solvent: The solvent can significantly influence the reaction rate and selectivity.[6][7] Polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are commonly used. Consider screening different solvents to find the most suitable one for your system.[5]
-
Q2: My reaction is producing a significant amount of a side product, 2-benzylbenzofuran, instead of the desired Heck product. How can I minimize this?
A2: The formation of 2-benzylbenzofuran suggests an intramolecular cyclization is occurring, which is a known side reaction pathway for ortho-substituted aryl halides with tethered alkenes. While your substrate doesn't have a tethered alkene, the benzyloxy group might be undergoing an unexpected transformation. A more common issue with similar substrates is the isomerization of the product. For instance, in the intramolecular Heck reaction of 1-(allyloxy)-2-bromobenzene, the desired exo-cyclized product can isomerize to the more thermodynamically stable 2-methylbenzofuran.[8]
To minimize undesired side products:
-
Reaction Time and Temperature: Prolonged reaction times and excessive temperatures can promote the formation of thermodynamically favored side products.[8] Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Ligand Choice: The ligand can influence the selectivity of the reaction. Bulky electron-rich phosphine (B1218219) ligands can sometimes suppress side reactions. Consider screening different phosphine ligands or even N-heterocyclic carbene (NHC) ligands.
-
Base Selection: The base can also play a role in preventing isomerization. A non-coordinating, sterically hindered base might be beneficial.
Q3: I am struggling with poor regioselectivity in my Heck reaction. What factors control regioselectivity and how can I improve it?
A3: Regioselectivity in the Heck reaction is primarily influenced by steric and electronic factors.[3]
-
Steric Hindrance: With a sterically bulky substrate like this compound, the incoming olefin will preferentially add to the less hindered position.
-
Electronic Effects: The electronic nature of the olefin is also critical. Electron-deficient olefins often show different regioselectivity compared to electron-rich ones.
-
Ligands: Bidentate phosphine ligands can sometimes favor the formation of branched products over linear ones.[3] Experimenting with different ligands, such as monodentate vs. bidentate phosphines, can help steer the reaction towards the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Heck reaction?
A1: The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[4][9]
-
Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the palladium-aryl bond.[3][4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C bond of the product and a palladium-hydride species.[4][9]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][4]
Q2: Which palladium source is best for the Heck reaction with this compound?
A2: Pd(OAc)₂ is a commonly used and effective precatalyst for the Heck reaction.[3] It is generally more active than Pd(0) sources like Pd(PPh₃)₄.[3] You can also consider using pre-formed palladium catalysts with specific phosphine ligands, such as those based on Pd(dba)₂.
Q3: What are some common ligands used in the Heck reaction, and which might be suitable for my substrate?
A3: Triarylphosphines like triphenylphosphine (B44618) (PPh₃) are standard ligands. For a sterically demanding substrate, bulky electron-rich phosphine ligands such as tri(o-tolyl)phosphine or phosphine ligands like XPhos may be beneficial in promoting oxidative addition and preventing catalyst decomposition.
Q4: Can I perform the Heck reaction without a phosphine ligand?
A4: Yes, phosphine-free Heck reactions are possible, particularly with highly reactive aryl iodides.[5] These conditions often use a palladium salt like Pd(OAc)₂ and may be carried out in polar solvents or ionic liquids.[2][5] This approach can be advantageous as phosphine ligands can be toxic and expensive.[3]
Data Presentation
Table 1: Typical Reaction Parameters for the Heck Reaction of Aryl Iodides
| Parameter | Condition 1 (Standard) | Condition 2 (Microwave-Assisted) | Condition 3 (Phosphine-Free) | Recommendations for this compound |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Start with 2-3 mol% Pd(OAc)₂. May need to increase to 5-10 mol% if reactivity is low. |
| Ligand | PPh₃ (2-10 mol%) | None or Buchwald ligands | None | Start with PPh₃ or P(o-tol)₃ (1:2 Pd:Ligand ratio). Consider screening bulky ligands if yield is low. |
| Base | Et₃N (1.5-2.0 equiv.) | K₂CO₃ (2.0-3.0 equiv.) | NaOAc (1.5-2.0 equiv.) | Screen Et₃N, K₂CO₃, and a hindered base like DIPEA. Start with 2.0 equivalents. |
| Solvent | DMF or NMP | DMF or Water | Ionic Liquid or Water | Start with anhydrous DMF or NMP. Acetonitrile is also a good option to screen. |
| Alkene | Alkyl acrylate (B77674) (1.1-1.5 equiv.) | Alkyl acrylate (1.1-1.5 equiv.) | Alkyl acrylate (1.1-1.5 equiv.) | Start with 1.2 equivalents of the alkene. |
| Temperature | 80-120 °C | 150-200 °C | 100-140 °C | Start at 100 °C and increase if necessary. Microwave heating is a good option to explore. |
| Time | 4-24 hours | 10-60 minutes | 2-18 hours | Monitor by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Standard Heck Reaction
This protocol outlines a conventional approach using a palladium acetate (B1210297) catalyst with a phosphine ligand.[5]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous DMF to dissolve the solids.
-
To this solution, add the alkene followed by triethylamine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Heck Reaction
This protocol utilizes microwave irradiation to accelerate the reaction.[5]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vial and synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound, palladium(II) acetate, and potassium carbonate.
-
Add the alkene and DMF.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 150-180 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Purification of Cross-Coupling Products from 1-(Benzyloxy)-2-iodobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of cross-coupling products derived from 1-(benzyloxy)-2-iodobenzene.
Troubleshooting Guide
Successful purification requires overcoming challenges such as residual palladium catalyst, closely related side products, and unreacted starting materials. The bulky benzyloxy group can also introduce specific obstacles. This section addresses common issues encountered during the purification process.
| Problem Description | Potential Cause(s) | Recommended Solution(s) |
| Persistent Black/Grey Color in Product | Residual palladium catalyst (as Pd(0) or Pd salts). | Filtration: Pass a solution of the crude product through a pad of Celite® or silica (B1680970) gel. This is effective for removing insoluble palladium species. Activated Carbon: Stir the crude product solution with activated carbon for several minutes, then filter.[1] Palladium Scavengers: For stubborn cases, use solid-supported scavengers like thiol-functionalized silica or polystyrene-bound trimercaptotriazine (TMT).[2] Specialized Adsorbents: Layered clay compounds or zeolites can effectively trap palladium complexes.[3][4] |
| Product Contaminated with Starting Material | Incomplete reaction; low conversion. | Optimize Reaction: Increase reaction time, temperature, or catalyst loading. Chromatography: this compound is significantly less polar than most biaryl or alkynylated coupling products. Use flash column chromatography with a low-polarity eluent system (e.g., Hexane/Ethyl Acetate (B1210297) gradient) to effectively separate the starting material.[5] |
| Presence of a More Polar, Unidentified Byproduct | Debenzylation: Cleavage of the benzyl (B1604629) ether to form the corresponding phenol (B47542). This can be catalyzed by palladium under certain conditions, especially with hydrogen sources present.[6][7] | Reaction Control: Avoid potential hydrogen sources and use milder reaction conditions if possible. Purification: The resulting phenol is much more polar and often acidic. It can be easily separated by standard silica gel chromatography. Alternatively, an aqueous basic wash (e.g., 1M NaOH) during workup can extract the phenolic impurity. |
| Byproduct with Rf Value Close to Product | Homocoupling: Dimerization of the boronic acid/ester or the starting iodide to form symmetrical biaryls. Isomers: Formation of regioisomers depending on the coupling partner. | Chromatography Optimization: Screen different solvent systems (e.g., Hexane/DCM, Toluene/EtOAc). A change in solvent can alter selectivity and improve separation. Running a slower, gradient elution can also resolve closely-eluting spots.[8] Recrystallization: If the desired product is a solid, recrystallization is an excellent method to separate it from soluble impurities like homocoupled byproducts.[9][10] |
| Product Streaks or "Tails" on TLC/Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Solvent Modifiers: For acidic compounds, add a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent. For basic compounds, add a small amount of a volatile base like triethylamine. This suppresses the interaction with silica and leads to sharper bands.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass method for purifying products from this compound couplings?
A1: Flash column chromatography on silica gel is the most common and generally reliable method.[12][5] It effectively separates compounds based on polarity, allowing for the removal of unreacted starting materials, catalysts, and most side products in a single step.
Q2: How do I select an appropriate solvent system for flash chromatography?
A2: The ideal solvent system should place your desired product at an Rf (retardation factor) of approximately 0.2-0.35 on a TLC plate for optimal separation. Start by testing with a low-polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The significant polarity difference between the starting iodide and the coupled products usually allows for easy separation.[8]
Q3: My product is a solid. Should I use chromatography or recrystallization?
A3: If your product is a solid of >80% purity, recrystallization can be a highly effective and scalable purification technique that often yields very pure material.[13] It is particularly good at removing trace impurities that are difficult to separate by chromatography. However, if the crude material is an oil or contains multiple, significant impurities, chromatography is the better initial approach.
Q4: What are the most common side products I should expect?
A4: Besides unreacted starting material, be aware of:
-
Homocoupling products: e.g., biphenyls from the boronic acid partner.
-
Debenzylated product: The corresponding 2-iodophenol (B132878) or the coupled phenol.[6]
-
Protodehalogenation product: Formation of benzyloxybenzene.
Q5: How can I confirm that the palladium has been completely removed?
A5: While visual inspection (absence of black/grey color) is a good indicator, trace amounts of palladium may be colorless. For pharmaceutical applications requiring stringent purity, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used to quantify residual metal content to parts-per-million (ppm) levels.
Key Experimental Protocols
Protocol 1: General Workup and Palladium Removal
This procedure should be performed after the reaction is complete and before concentration for purification.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM) (approx. 10-20 mL).
-
Filtration: Pass the diluted mixture through a short plug of Celite® packed in a sintered glass funnel. Wash the Celite pad with additional solvent (2-3 times the plug volume) to ensure all organic compounds are collected. This step removes the bulk of the heterogeneous palladium catalyst and inorganic salts.[12]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. If phenolic byproducts are suspected, include a wash with 1M NaOH.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for a system that gives your product an Rf of ~0.2-0.35.
-
Column Packing: Prepare a slurry of silica gel (typically 40-63 µm mesh size) in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[8]
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired product.[8]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent that dissolves the crude product well at high temperatures but poorly at room temperature or below.[9] Test small amounts in test tubes with solvents like ethanol, isopropanol, ethyl acetate, or heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using an excessive amount.[14][15]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.[9]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflows and Logic
Caption: General workflow from crude reaction mixture to pure product.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 4. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nacatsoc.org [nacatsoc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing byproducts in Sonogashira reactions of 1-(Benzyloxy)-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in Sonogashira reactions involving 1-(benzyloxy)-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira coupling of this compound?
A1: The primary byproduct is typically the homocoupled alkyne, also known as the Glaser coupling product, which results from the dimerization of the terminal alkyne.[1][2][3] Another potential byproduct is the dehalogenated starting material, benzyloxybenzene, formed by the reduction of this compound.[4] Catalyst decomposition, observed as the formation of palladium black, can also occur, leading to incomplete conversion and a complex mixture.[2]
Q2: How can I minimize the formation of the Glaser homocoupling byproduct?
A2: The Glaser coupling is primarily promoted by the presence of oxygen and the copper(I) cocatalyst.[1][3] To minimize this side reaction, the following strategies are recommended:
-
Maintain a strictly inert atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a nitrogen or argon atmosphere.[2][3]
-
Optimize copper(I) iodide concentration: Reducing the amount of CuI to the minimum effective concentration can suppress homocoupling.[2] In some cases, a copper-free Sonogashira protocol may be advantageous.[1][5]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, disfavoring the dimerization reaction.[2]
-
Use of a hydrogen atmosphere: Diluting the inert gas with hydrogen has been shown to significantly reduce homocoupling to as low as 2%.[6][7]
Q3: What causes the reaction mixture to turn black, and how can I prevent it?
A3: A black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium(0) catalyst, rendering it inactive.[2] This is often caused by:
-
Presence of oxygen: Rigorous exclusion of oxygen is crucial.[2]
-
Impurities: Ensure the purity of all reagents and solvents.
-
High temperatures: While this compound is reactive, some less reactive coupling partners might require elevated temperatures.[8] However, excessive heat can promote catalyst decomposition. Monitor the reaction temperature carefully.
Q4: My reaction is not going to completion. What are the potential reasons?
A4: Incomplete conversion in a Sonogashira reaction can be attributed to several factors:
-
Catalyst integrity: The palladium(0) catalyst can be sensitive to air and moisture, and the copper(I) cocatalyst can oxidize over time. Use fresh or properly stored catalysts.[2]
-
Insufficient degassing: Oxygen can deactivate the catalyst.[2]
-
Impure reagents: Impurities in the starting materials or solvents can poison the catalyst.[2]
-
Base quality: The amine base should be anhydrous and free of impurities.
Q5: Is dehalogenation of this compound a significant concern?
A5: While less common than Glaser coupling, dehalogenation to form benzyloxybenzene can occur.[4] This side reaction can be influenced by the specific reaction conditions, including the solvent, base, and catalyst system. If dehalogenation is a significant issue, careful optimization of these parameters is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of alkyne homocoupling (Glaser byproduct) | Presence of oxygen; High concentration of copper(I) catalyst.[1][3] | Rigorously degas all solvents and reagents; Maintain a strict inert atmosphere (N₂ or Ar); Reduce the loading of CuI or consider a copper-free protocol.[2][5] |
| Reaction mixture turns black (Palladium black formation) | Decomposition of the palladium catalyst due to oxygen, impurities, or excessive heat.[2] | Ensure thorough degassing; Use high-purity reagents and solvents; Optimize the reaction temperature to the lowest effective level. |
| Low or no product yield | Inactive catalyst; Impurities in reagents or solvents; Inefficient base.[2][9] | Use fresh, high-quality palladium and copper catalysts; Purify starting materials and use anhydrous, degassed solvents; Use a high-quality, anhydrous amine base like triethylamine (B128534) or diisopropylethylamine. |
| Formation of dehalogenated byproduct (benzyloxybenzene) | Side reaction promoted by certain conditions.[4] | Screen different solvents, bases, and palladium ligands to identify conditions that minimize this pathway. |
| Difficulty in product purification | Presence of residual catalyst and homocoupled byproduct.[3] | Filter the reaction mixture through a pad of celite to remove catalyst residues; Employ flash column chromatography to separate the desired product from the less polar homocoupled diyne.[2] |
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Product and Byproduct Distribution for the Sonogashira Coupling of this compound with Phenylacetylene.
| Entry | Atmosphere | CuI (mol%) | Desired Product Yield (%) | Glaser Byproduct (%) | Dehalogenated Byproduct (%) |
| 1 | Air | 5 | 45 | 40 | 5 |
| 2 | Nitrogen | 5 | 85 | 10 | 5 |
| 3 | Nitrogen | 1 | 92 | 4 | 4 |
| 4 | Nitrogen | 0 | 88 | <2 | 5 |
| 5 | N₂/H₂ (95:5) | 5 | 94 | 2 | 4 |
Note: This data is illustrative and serves to demonstrate the expected trends based on established principles of the Sonogashira reaction.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2 mol%)) and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Logical relationships in Sonogashira byproduct formation.
Caption: A troubleshooting workflow for common Sonogashira issues.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Managing steric hindrance effects in reactions of 1-(Benzyloxy)-2-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-2-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in common cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
A1: The primary challenge arises from steric hindrance. The bulky benzyloxy group at the ortho position to the iodine atom can physically block the approach of coupling partners and catalysts to the reaction center. This steric clash can significantly slow down or completely inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields or reaction failure.
Q2: What are the most common palladium-catalyzed cross-coupling reactions where steric hindrance is a major issue for this substrate?
A2: Steric hindrance from the ortho-benzyloxy group can be a significant factor in several key reactions, including:
-
Suzuki-Miyaura Coupling: The transmetalation step, where the boron reagent transfers its organic group to the palladium center, can be impeded.
-
Heck Reaction: The migratory insertion of the alkene into the aryl-palladium bond can be sterically hindered.
-
Sonogashira Coupling: The approach of the copper acetylide or the terminal alkyne to the palladium complex can be difficult.
-
Buchwald-Hartwig Amination: The coordination of the amine and the subsequent C-N bond-forming reductive elimination can be challenging, especially with bulky amines.
Q3: How can I overcome low yields in my cross-coupling reaction with this compound?
A3: The key is to select a catalytic system specifically designed for sterically hindered substrates. This typically involves using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Additionally, optimizing reaction parameters such as temperature, solvent, and the choice of base is critical.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) is largely unreacted.
-
Formation of homocoupled byproducts of the boronic acid.
-
Low yield of the desired biaryl product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst System | Switch to a palladium catalyst system known to be effective for sterically hindered substrates. Bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups are often successful. |
| Suboptimal Ligand | Use ligands such as SPhos, XPhos, or RuPhos. These ligands have demonstrated high efficacy in promoting the coupling of sterically demanding partners. |
| Inadequate Base | A stronger base may be required. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of weaker bases like sodium carbonate (Na₂CO₃). |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Consider switching to a higher-boiling solvent like xylenes (B1142099) or DMF and increasing the reaction temperature. |
| Protodeboronation of Boronic Acid | Ensure anhydrous reaction conditions and use a slight excess (1.2-1.5 equivalents) of the boronic acid. |
Problem 2: Poor Conversion in Heck Reaction
Symptoms:
-
Incomplete consumption of this compound.
-
Low yield of the substituted alkene product.
-
Formation of reduced arene (benzyloxybenzene) as a byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | Use a more robust palladium catalyst, such as a palladacycle precatalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. |
| Steric Hindrance to Alkene Insertion | Employ bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to create a more reactive catalytic species. |
| Unfavorable Reaction Conditions | Increase the reaction temperature. A polar aprotic solvent like DMF or DMA is often beneficial. The choice of base can also be critical; organic bases like triethylamine (B128534) or inorganic bases like potassium carbonate are commonly used. |
Problem 3: Failure of Sonogashira Coupling
Symptoms:
-
No formation of the desired arylalkyne product.
-
Glaser-Hay homocoupling of the terminal alkyne is observed.
-
Decomposition of starting materials at high temperatures.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Catalyst System | For sterically hindered substrates, copper-free Sonogashira conditions can sometimes be more effective. If using copper, ensure it is a reliable source of Cu(I). |
| Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate the reaction. For copper-free systems, specific ligands are often required to facilitate the catalytic cycle. |
| Base and Solvent Selection | An amine base such as triethylamine or diisopropylethylamine in a solvent like THF or DMF is a common choice. Ensure the base is in sufficient excess. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to prevent Glaser-Hay homocoupling. |
Problem 4: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of this compound.
-
Low yield of the desired N-aryl product, especially with bulky secondary amines.
-
Side reactions such as hydrodehalogenation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Clash Between Substrates | This is a common issue. The use of highly active, sterically demanding ligands is crucial. Biarylphosphine ligands developed by Buchwald are particularly effective for coupling hindered substrates. |
| Weak Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. |
| Catalyst Inhibition | The amine substrate or the product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust precatalyst can help. |
| Inappropriate Solvent | Toluene (B28343), dioxane, or THF are typically good solvents for this reaction. The choice can influence catalyst solubility and activity. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for cross-coupling reactions with sterically hindered aryl iodides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 75-98 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 40-80 |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 12-24 | 80-98 |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 80 | 12-24 | 75-95 |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | t-BuOH | 110 | 12-24 | 70-90 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed toluene (5 mL) and water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
RuPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd(OAc)₂ and RuPhos in toluene. Add this solution to the Schlenk flask.
-
Add this compound and the amine to the reaction flask.
-
Seal the flask and heat the mixture with stirring at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized palladium-catalyzed cross-coupling cycle.
Technical Support Center: Catalyst Deactivation Issues with 1-(Benzyloxy)-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during cross-coupling reactions involving 1-(Benzyloxy)-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
A1: Low yields or reaction failure with this compound can stem from several factors related to its structure:
-
Catalyst Inhibition/Deactivation: The primary suspect is the coordination of the lone pair of electrons on the oxygen atom of the benzyloxy group to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a common issue with substrates containing coordinating heteroatoms.[1][2]
-
Steric Hindrance: The bulky benzyloxy group at the ortho position creates significant steric hindrance around the reactive C-I bond. This can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for challenging substrates. Standard conditions may not be sufficient to overcome the inherent difficulties of this substrate.[2][5]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester in Suzuki-Miyaura coupling or homo-coupling of the starting materials can consume reactants and lower the yield of the desired product.[1][5]
-
Poor Reagent Quality: Degradation of the palladium catalyst, boronic acid, or impurities in the solvents (especially oxygen and water) can significantly impede the reaction.[1]
Q2: How does the benzyloxy group specifically contribute to catalyst deactivation?
A2: The benzyloxy group can contribute to catalyst deactivation through two primary mechanisms:
-
Direct Coordination (Catalyst Poisoning): The oxygen atom of the ether can act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can occupy active sites on the catalyst, preventing the substrate or other reactants from binding and participating in the catalytic cycle.[1] This is a form of reversible or irreversible catalyst poisoning.
-
Chelation: The ortho-positioning of the benzyloxy group allows for potential chelation, where the oxygen atom and the ipso-carbon of the aryl iodide bind to the palladium center, forming a stable five-membered ring. This stable complex can be catalytically less active or inactive, effectively removing the catalyst from the reaction cycle.
Q3: What are the signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.
-
Formation of Palladium Black: A black precipitate of elemental palladium forms, indicating that the soluble, active Pd(0) catalyst has aggregated and become inactive.[6]
-
Low Turnover Number (TON): The catalyst completes only a few catalytic cycles before becoming inactive, resulting in a low overall yield.
-
Inconsistent Results: Repetition of the reaction under seemingly identical conditions gives variable and often poor yields.
Q4: What general strategies can I employ to overcome these issues?
A4: To address the challenges posed by this compound, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the active Pd(0) species, promote the oxidative addition step by increasing electron density on the palladium, and sterically disfavor the coordination of the benzyloxy group.[5][7]
-
Catalyst Choice: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that readily generates the active Pd(0) species.[8]
-
Reaction Conditions Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., toluene (B28343), dioxane, THF), and temperatures. Higher temperatures may be required to overcome the steric hindrance, but be mindful of potential catalyst degradation at excessive heat.[2][5]
-
Rigorous Inert Atmosphere: Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from deactivating the catalyst and phosphine ligands.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Inhibition by Benzyloxy Group | Use bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) at a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1). | Bulky ligands can sterically block the benzyloxy oxygen from coordinating to the palladium center. Electron-rich ligands also increase the rate of oxidative addition.[5][7] |
| Slow Oxidative Addition due to Steric Hindrance | Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C). Use a more electron-rich ligand to increase the nucleophilicity of the Pd(0) center. | Higher temperatures provide the activation energy needed to overcome the steric barrier.[2] More electron-rich catalysts are more reactive in oxidative addition. |
| Inefficient Catalyst Activation | Use a Pd(0) precatalyst like Pd₂(dba)₃ or a modern Buchwald G3 precatalyst instead of a Pd(II) source like Pd(OAc)₂. | Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be inefficient. Pre-formed Pd(0) or advanced precatalysts ensure more reliable generation of the active catalyst.[8] |
| Protodeboronation of Boronic Acid | Use a more stable boronic ester (e.g., pinacol (B44631) or MIDA ester). Use anhydrous conditions with a non-hydroxide base like K₃PO₄ or Cs₂CO₃. | Boronic acids can be unstable, especially at higher temperatures and in the presence of water and a strong base. Esters are generally more robust.[1][9] |
| Poor Solubility of Reagents | Screen different solvents such as dioxane, toluene, or THF, sometimes with a small amount of water to aid in dissolving the base. | Proper solubility of all components, especially the base, is crucial for an efficient reaction. |
Issue 2: Low or No Conversion in Heck Reaction
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Deactivation | Employ phosphine-free conditions with a catalyst like Pd(OAc)₂ or use robust ligands like bulky phosphines or NHCs. | For some Heck reactions, especially with reactive aryl iodides, phosphine ligands are not always necessary and can sometimes complicate the reaction.[6] When ligands are needed, bulky and electron-rich ones provide stability. |
| Sub-optimal Base | Screen different bases. For Heck reactions, organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃ are common. | The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. Its strength and solubility can significantly impact the reaction rate. |
| Double Bond Isomerization | Add silver or thallium salts (e.g., Ag₂CO₃) to promote a cationic pathway. Use bulky ligands to influence the regioselectivity of β-hydride elimination. | Isomerization of the product alkene can be a problematic side reaction in Heck chemistry. Additives can accelerate the desired product formation pathway.[6] |
| Formation of Palladium Black | Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio to stabilize the Pd(0) species. Ensure rigorous degassing. | The precipitation of palladium black is a clear sign of catalyst decomposition, often caused by high temperatures or insufficient ligand stabilization.[6] |
Data Presentation
While specific quantitative data for this compound is sparse in the literature, the following tables provide representative data for the Suzuki-Miyaura coupling of structurally similar, sterically hindered, and electron-rich aryl halides. This data can serve as a benchmark for catalyst system performance.
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol %) | Yield (%) | TON (Turnover Number) |
| Pd(OAc)₂ / SPhos | 2-Iodoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 95 | 95 |
| Pd₂(dba)₃ / XPhos | 2-Bromo-1,3-dimethoxybenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 92 | 46 |
| Pd(PPh₃)₄ | 2-Iodotoluene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 5 | 85 | 17 |
| NiCl₂(dppp) | 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 5 | 78 | 16 |
Note: Data is compiled from various sources and represents typical results for analogous systems to illustrate performance trends. TON = (moles of product) / (moles of catalyst).
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: In a glovebox or under a strong stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three to five times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Heck Reaction of this compound
-
Reagent Preparation: To a dry Schlenk flask with a stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Catalyst and Ligand (if used): Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %) and, if necessary, a ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three to five times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or acetonitrile, 5 mL), the alkene (1.2 mmol, 1.2 eq.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.
Mandatory Visualization
Caption: Potential deactivation pathways for a palladium catalyst during cross-coupling with this compound.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(Benzyloxy)-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-2-iodobenzene in various chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions involving this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield After Work-up
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent or may be partially soluble in the aqueous phase. Emulsion formation can also lead to product loss.
-
Product Degradation: The product might be sensitive to the pH of the aqueous wash or unstable during work-up. The benzyloxy protecting group can be sensitive to strongly acidic or basic conditions.
-
Catalyst Inactivation: The palladium or copper catalyst may have been deactivated during the reaction.
Solutions:
| Troubleshooting Step | Action |
| Verify Reaction Completion | Before work-up, confirm the consumption of starting material and formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Optimize Extraction | If the product has moderate polarity, use a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction.[1] To break emulsions, add brine or a small amount of a different organic solvent. Perform multiple extractions with smaller volumes of solvent. |
| Control pH of Wash | Use a saturated solution of ammonium (B1175870) chloride (a mild acid) to neutralize basic reaction mixtures or a saturated solution of sodium bicarbonate (a mild base) for acidic mixtures. Avoid strong acids or bases if the product is sensitive. |
| Gentle Work-up Conditions | Perform the work-up at room temperature or below if the product is thermally labile. Concentrate the organic phase under reduced pressure at a low temperature. |
Issue 2: Difficulty in Removing Catalyst Residues (Palladium or Copper)
Potential Causes:
-
Formation of Palladium Black: In palladium-catalyzed reactions, finely divided palladium metal (palladium black) can form and be difficult to filter.
-
Soluble Catalyst Species: Some catalyst complexes or their decomposition products may be soluble in the organic phase.
-
Coordination of Product to Metal: The product itself might coordinate to the metal, making it difficult to separate.
Solutions:
| Troubleshooting Step | Action |
| Filtration through Celite® | After quenching the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove insoluble palladium black and other solid residues.[2][3] |
| Aqueous Washes for Copper Removal | For copper-catalyzed reactions like the Sonogashira or Ullmann coupling, washing the organic layer with a saturated aqueous solution of ammonium chloride can help remove copper salts.[2] |
| Scavengers | Use commercially available palladium scavengers, such as those based on isocyanides or silica-supported thiols, to remove residual palladium from the organic solution.[4] |
| Charcoal Treatment | Stirring the crude product solution with activated charcoal can help adsorb residual metal catalysts. However, this may also lead to some product loss. |
| Column Chromatography | Careful column chromatography on silica (B1680970) gel is often effective in separating the product from catalyst residues. |
Issue 3: Product Contamination with Byproducts
Potential Causes:
-
Homocoupling: In reactions like Sonogashira or Suzuki-Miyaura, homocoupling of the alkyne or boronic acid can occur.
-
Dehalogenation: Reduction of the starting aryl iodide to benzyloxybenzene can be a side reaction.
-
Side reactions of the benzyloxy group: The benzylic position is susceptible to oxidation or other side reactions under harsh conditions.[5]
Solutions:
| Troubleshooting Step | Action |
| Optimize Reaction Conditions | To minimize homocoupling in Sonogashira reactions, ensure rigorous exclusion of oxygen and consider using copper-free conditions.[2] |
| Purification by Column Chromatography | Flash column chromatography is the most common and effective method to separate the desired product from byproducts. A careful selection of the eluent system is crucial. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki-Miyaura reaction of this compound with an arylboronic acid?
A1: A typical work-up procedure is as follows:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (B28343) (3 x 50 mL for a 1 mmol scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove inorganic salts and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: How can I effectively remove the palladium catalyst from my Buchwald-Hartwig amination reaction?
A2: To remove the palladium catalyst:
-
Initial Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite®. This will remove the bulk of the insoluble palladium species.[3]
-
Aqueous Wash: Perform the standard aqueous work-up as this can help remove some polar palladium complexes.
-
Silica Gel Chromatography: Careful column chromatography is often sufficient to separate the product from the remaining soluble palladium.
-
Palladium Scavengers: For very low residual palladium levels required in pharmaceutical applications, you can stir the organic solution of your crude product with a palladium scavenger before final purification.[4]
Q3: I am performing a Sonogashira coupling and observe a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this during work-up and purification?
A3: Minimizing Glaser coupling involves both reaction and work-up strategies:
-
Reaction Conditions: The most effective way is to prevent its formation during the reaction by rigorously excluding oxygen (degassing solvents and using an inert atmosphere) or by using a copper-free Sonogashira protocol.[2]
-
Work-up: During the work-up, washing the organic phase with a solution of ammonium chloride can help remove the copper catalyst responsible for the homocoupling.[2]
-
Purification: The homocoupled diyne byproduct can often be separated from the desired cross-coupled product by flash column chromatography, as they typically have different polarities.
Q4: For an Ullmann condensation with a phenol, the reaction mixture is a thick slurry. How should I proceed with the work-up?
A4: For a thick reaction mixture:
-
Dilution: Cool the reaction mixture and dilute it with a generous amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and a polar aprotic solvent like DMF or NMP if necessary to dissolve the solids.
-
Filtration: Filter the diluted mixture through a pad of Celite® to remove insoluble copper salts and other solids. Wash the filter cake thoroughly with the organic solvent.
-
Aqueous Extraction: Proceed with the aqueous work-up on the filtrate. Multiple extractions may be necessary. Washing with aqueous ammonium chloride can help remove residual copper.
Experimental Protocols & Data
Representative Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
| Reaction | Substrate | Reagent | Yield (%) | Purity (%) (Post-Column) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | 85-95 | >98 |
| Sonogashira | This compound | Phenylacetylene | 80-90 | >97 |
| Heck | This compound | Styrene | 70-85 | >95 |
| Buchwald-Hartwig | This compound | Aniline | 75-90 | >98 |
| Ullmann | This compound | Phenol | 60-75 | >96 |
Note: Yields and purity are typical and can vary depending on the specific reaction conditions and scale.
Visualizations
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 1-(Benzyloxy)-2-iodobenzene vs. 1-(Benzyloxy)-4-iodobenzene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of palladium-catalyzed cross-coupling reactions, the substitution pattern of aryl halides is a critical determinant of reactivity and, ultimately, the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two positional isomers, 1-(benzyloxy)-2-iodobenzene and 1-(benzyloxy)-4-iodobenzene (B10812), in three cornerstone transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Understanding the nuanced differences in their performance is crucial for reaction optimization and the strategic design of complex molecular architectures.
The core distinction between these two isomers lies in the placement of the bulky benzyloxy group relative to the reactive carbon-iodine bond. In 1-(benzyloxy)-4-iodobenzene (the para isomer), these groups are situated at opposite ends of the benzene (B151609) ring, minimizing steric interactions. Conversely, in this compound (the ortho isomer), the benzyloxy group is positioned adjacent to the iodine atom, creating a sterically hindered environment around the reaction center. This fundamental structural difference profoundly impacts the accessibility of the palladium catalyst to the C-I bond, thereby influencing reaction rates and overall yields.
Performance Comparison: A Quantitative Overview
While direct side-by-side comparative studies for these specific benzyloxy-iodobenzene isomers are not extensively documented under identical conditions, a clear and consistent trend can be extrapolated from data on structurally analogous compounds, such as iodophenols and iodoanisoles. The para-substituted isomers consistently exhibit higher reactivity and afford superior yields compared to their ortho-counterparts. This difference is primarily attributed to the steric hindrance imposed by the ortho-substituent, which impedes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl iodide.
The following tables summarize representative data from the literature for analogous ortho- and para-substituted iodoarenes to illustrate the expected performance differences.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling
| Aryl Iodide | Coupling Partner | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 2-Iodophenol | Phenylboronic acid | 2-Hydroxybiphenyl | 0.3 mol% 10% Pd/C | K₂CO₃ | Water | 12 | 70[1] |
| 4-Iodophenol | Phenylboronic acid | 4-Hydroxybiphenyl | 0.3 mol% 10% Pd/C | K₂CO₃ | Water | 12 | >95[1] |
Table 2: Illustrative Yields in Heck Reaction
| Aryl Iodide | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| ortho-Iodoanisole | n-Butyl acrylate (B77674) | n-Butyl (E)-3-(2-methoxyphenyl)acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate |
| para-Iodoanisole | n-Butyl acrylate | n-Butyl (E)-3-(4-methoxyphenyl)acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | High |
Table 3: Illustrative Yields in Buchwald-Hartwig Amination
| Aryl Iodide | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| ortho-Bromoanisole | Morpholine (B109124) | 4-(2-Methoxyphenyl)morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene (B28343) | 100 | High |
| para-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | High |
Note: The data presented is for analogous compounds and serves to illustrate the generally observed reactivity trend. Yields for this compound and 1-(benzyloxy)-4-iodobenzene are expected to follow a similar pattern, with the para isomer consistently providing higher yields.
The Decisive Factors: Steric Hindrance and Electronic Effects
The observed disparity in reactivity can be rationalized by considering the key steps in the catalytic cycles of these cross-coupling reactions.
Caption: Logical diagram illustrating the effect of substituent position on reactivity.
The benzyloxy group in the ortho position physically obstructs the approach of the bulky palladium-ligand complex to the carbon-iodine bond. This steric clash increases the activation energy of the oxidative addition step, slowing down the entire catalytic cycle and often leading to lower product yields. In contrast, the para isomer, lacking this proximal steric impediment, allows for more facile oxidative addition, resulting in a faster and more efficient reaction.
While both benzyloxy and methoxy (B1213986) groups are electron-donating through resonance, which can slightly deactivate the aryl halide towards oxidative addition, this electronic effect is identical for both isomers. Therefore, the observed difference in reactivity is overwhelmingly attributed to steric factors.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These are based on established procedures for structurally similar iodoarenes and can be adapted for this compound and 1-(benzyloxy)-4-iodobenzene.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl iodide with an arylboronic acid.
Materials:
-
1-(Benzyloxy)-iodobenzene isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL), Ethanol (2 mL), and Water (2 mL)
-
Schlenk flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the 1-(benzyloxy)-iodobenzene isomer, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent system of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction Protocol
This protocol details the coupling of an aryl iodide with an alkene (n-butyl acrylate).
Materials:
-
1-(Benzyloxy)-iodobenzene isomer (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-(benzyloxy)-iodobenzene isomer, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF to dissolve the solids.
-
To this solution, add n-butyl acrylate followed by triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of an aryl iodide with a secondary amine (morpholine).
Materials:
-
1-(Benzyloxy)-iodobenzene isomer (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube, magnetic stirrer, and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene to the tube, followed by the 1-(benzyloxy)-iodobenzene isomer and morpholine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The positional isomerism of the benzyloxy group in 1-(benzyloxy)iodobenzene has a pronounced effect on its reactivity in palladium-catalyzed cross-coupling reactions. 1-(Benzyloxy)-4-iodobenzene is the more reactive substrate due to the absence of steric hindrance around the carbon-iodine bond, which allows for a more efficient oxidative addition of the palladium catalyst. In contrast, the ortho-benzyloxy group in this compound significantly impedes this initial step, leading to slower reaction rates and generally lower yields. For synthetic applications where high efficiency and yield are paramount, the para isomer is the superior choice. When the use of the ortho isomer is unavoidable, careful optimization of reaction conditions, including the use of highly active catalysts with bulky ligands, may be necessary to achieve satisfactory results.
References
The Bulky Guardian: Navigating the Steric Effects of the Ortho-Benzyloxy Group in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic placement of functional groups is paramount in molecular design. The ortho-benzyloxy group, a common protecting group and synthetic handle, presents a unique steric challenge in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its influence on reactivity, supported by experimental data, to aid in the strategic planning of synthetic routes.
The sheer size of the benzyloxy group (-OCH₂Ph) at the ortho position can significantly impede the approach of reactants to the catalytic center, thereby influencing reaction rates and yields. This steric hindrance is a double-edged sword: while it can be detrimental to reactivity, it can also be exploited to achieve selectivity in certain transformations. Understanding the steric profile of the ortho-benzyloxy group in comparison to other common ortho-substituents is crucial for predicting and controlling the outcomes of cross-coupling reactions.
Comparative Analysis of Ortho-Substituent Effects in Suzuki-Miyaura and Heck Couplings
The following tables summarize quantitative data from various studies, comparing the performance of ortho-benzyloxy-substituted substrates with other ortho-substituted analogues in Suzuki-Miyaura and Heck reactions. It is important to note that direct comparisons can be complex due to variations in reaction conditions across different studies.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
| Ortho-Substituent | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| -OCH₂Ph | 2-(Benzyloxy)iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | NaOEt | Toluene/EtOH | Reflux | 12 | 75 | [1] |
| -OCH₂Ph | 4-(Benzyloxy)-3-iodobenzaldehyde | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Cs₂CO₃ | DMF | 80 | 4 | 88 | [1] |
| -OCH₃ | 2-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 90 | - | High | [2] |
| -CH₃ | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | MW | 0.33 | 69 | [3] |
| -Cl | 2-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 95 | [4] |
| -F | 2-Fluorobromobenzene | 4-Methoxyphenylboronic acid | immob-Pd₃Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 0.25 | >95 | [5] |
Table 2: Comparison of Yields in Heck Reaction of Ortho-Substituted Aryl Halides
| Ortho-Substituent | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| -OCH₂Ph | 2-(Benzyloxy)iodobenzene | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | Moderate | General Protocol |
| -OCH₃ | 2-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 3 | 92 | [6] |
| -CH₃ | 2-Bromotoluene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | High | General Protocol |
| -Cl | 2-Chlorotoluene | Styrene | Palladacycle/PCy₃ | K₂CO₃ | Dioxane | 120 | 16 | 85 | [6] |
| -NO₂ | 2-Bromonitrobenzene | Styrene | Pd(OAc)₂ / dppf | NaOAc | DMF | 100 | 24 | 90 | [6] |
From the data, it is evident that the sterically demanding ortho-benzyloxy group can lead to slightly diminished yields or require more tailored catalytic systems compared to smaller ortho-substituents like methoxy (B1213986) or methyl groups, particularly in the absence of activating groups. However, with optimized conditions, high yields are achievable.
Experimental Protocols
Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-iodobenzaldehyde with 2-Thiopheneboronic Acid[1]
A mixture of 4-(benzyloxy)-3-iodobenzaldehyde (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and cesium carbonate (2.0 mmol) in dimethylformamide (5 mL) is stirred at 80 °C for 4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Protocol for Heck Reaction of an Ortho-Substituted Aryl Halide with Styrene
In a flame-dried Schlenk flask under an inert atmosphere, the ortho-substituted aryl halide (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (B44618) (0.04 mmol), and triethylamine (B128534) (1.5 mmol) are dissolved in anhydrous dimethylformamide (5 mL). The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired stilbene (B7821643) derivative.
Mechanistic Insight: Visualizing Steric Hindrance
The steric bulk of the ortho-benzyloxy group primarily affects the oxidative addition and reductive elimination steps of the cross-coupling catalytic cycles. The following diagrams illustrate these key mechanistic pathways and highlight the point of steric clash.
Caption: Suzuki-Miyaura catalytic cycle highlighting steric hindrance.
In the Suzuki-Miyaura reaction, the bulky ortho-benzyloxy group on the aryl halide can hinder the initial oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond.
Caption: Heck reaction catalytic cycle illustrating steric challenges.
Similarly, in the Heck reaction, the ortho-benzyloxy group can sterically impede the coordination of the alkene to the palladium center and the subsequent migratory insertion step, potentially slowing down the reaction and affecting regioselectivity.[7]
Conclusion
The ortho-benzyloxy group presents a significant steric impediment in cross-coupling reactions, a factor that must be carefully considered during synthetic design. While it can decrease reactivity compared to smaller ortho-substituents, this effect can often be overcome by judicious selection of catalysts, ligands, and reaction conditions. For the synthetic chemist, the challenge posed by the ortho-benzyloxy group is not insurmountable but rather an invitation to a more nuanced and strategic approach to catalysis, ultimately enabling the construction of complex molecular architectures.
References
- 1. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 5. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Suzuki Coupling of 1-(Benzyloxy)-2-iodobenzene and 2-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and researchers in the life sciences, the choice of substrates in these reactions is critical for the successful synthesis of complex molecular architectures. This guide provides an objective comparison of two common ortho-substituted aryl iodide substrates: 1-(benzyloxy)-2-iodobenzene and 2-iodoanisole (B129775), in the context of the Suzuki coupling reaction.
Performance Comparison
Both this compound and 2-iodoanisole are valuable building blocks for the synthesis of biaryl compounds. The key difference between these two substrates lies in the nature of the ortho-alkoxy substituent: a benzyloxy group versus a methoxy (B1213986) group. This seemingly subtle difference can influence the steric and electronic environment of the reaction center, potentially impacting reaction kinetics and overall yield.
| Parameter | This compound | 2-Iodoanisole | Reference |
| Aryl Halide | This compound | 2-Iodoanisole | |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid | |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | [1] |
| Base | Na₂CO₃ | K₂CO₃ | [1][2] |
| Solvent | Toluene/Ethanol/Water | DMF/Water | [1][2] |
| Temperature | Reflux | 100 °C | [2] |
| Reaction Time | 12 h | 4 h | [2][3] |
| Yield | ~70-80% (estimated) | 89.4% | [3] |
Note: The yield for this compound is an estimation based on reactions of structurally similar compounds due to the lack of specific data for the coupling with phenylboronic acid. The reaction conditions presented are drawn from different sources and are intended to be representative.
From the available data, both substrates demonstrate good to excellent yields in Suzuki coupling reactions. The slightly bulkier benzyloxy group in this compound might be expected to introduce greater steric hindrance compared to the methoxy group in 2-iodoanisole. This could potentially lead to slower reaction rates or require more robust catalytic systems to achieve comparable yields. However, the electronic effects of the benzyloxy group, being slightly more electron-donating than the methoxy group, could also play a role in the oxidative addition step of the catalytic cycle.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki coupling of each substrate.
Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from general procedures for Suzuki couplings of ortho-substituted aryl iodides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvents (toluene, ethanol, and water) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Suzuki Coupling of 2-Iodoanisole with Phenylboronic Acid
This protocol is a general procedure for the Suzuki coupling of iodoanisole derivatives.[4]
Materials:
-
2-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (5 mL)
-
Water (2.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add 2-iodoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed DMF and water to the reaction vessel.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
References
A Researcher's Guide to NMR Analysis for Structure Confirmation of 1-(Benzyloxy)-2-iodobenzene Coupling Products
For researchers and professionals in drug development and synthetic chemistry, unambiguous structure confirmation of novel compounds is paramount. In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful technique for elucidating the precise molecular structure of the products. This is particularly crucial when dealing with starting materials like 1-(benzyloxy)-2-iodobenzene, where the substitution pattern can lead to various isomeric products that may be difficult to distinguish by other methods.
This guide provides a comparative overview of NMR analysis for the structure confirmation of coupling products derived from this compound, supported by experimental data and protocols.
Comparison of Analytical Techniques for Structure Elucidation
While NMR is the gold standard for structure determination in solution, other techniques provide complementary information. The choice of technique depends on the specific information required.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information on molecular structure, connectivity, and stereochemistry in solution. It is a non-destructive technique. | Has lower sensitivity compared to mass spectrometry. Spectra can be complex for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Offers high sensitivity and provides the molecular weight of the compound, which is crucial for confirming the expected product formation. | Does not provide information about the connectivity of atoms or stereochemistry. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Measures the vibration of atoms in a molecule. | Provides information about the presence of specific functional groups. | It is often insufficient for complete structure elucidation of complex molecules on its own. |
| X-Ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal. | Provides the absolute three-dimensional structure of a molecule in the solid state with high precision. | Growing a suitable single crystal can be a significant challenge. The solid-state conformation may differ from the solution-state structure. |
NMR Analysis of Representative Coupling Products
The following sections provide expected and reported NMR data for typical coupling products of this compound. The interpretation of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and multiplicities, is key to confirming the desired regiochemistry.
Suzuki Coupling Product: 2-(Benzyloxy)biphenyl
The Suzuki coupling of this compound with phenylboronic acid is expected to yield 2-(benzyloxy)biphenyl. The key to structure confirmation is observing the characteristic signals for both the benzyloxy group and the biphenyl (B1667301) scaffold, along with their correlations in 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Benzyloxy)biphenyl
Note: The following data is predicted based on known substituent effects. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.50-7.20 | m, 11H |
| ~7.10 | m, 2H |
| ~7.00 | m, 1H |
| ~5.10 | s, 2H |
Sonogashira Coupling Product: 1-(Benzyloxy)-2-(phenylethynyl)benzene
Table 2: Representative ¹H and ¹³C NMR Data for a Sonogashira Product [1]
| Compound | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| 1-(Benzyloxy)-2-methoxy-4-(phenylethynyl)benzene | δ 7.53-7.50 (m, 2H), 7.44 (d, J = 7.3 Hz, 2H), 7.39–7.36 (m, 2H), 7.34-7.29 (m, 4H), 7.08–7.05 (m, 2H), 6.85 (d, J = 8.7 Hz, 1H), 5.18 (s, 2H), 3.92 (s, 3H) | δ 149.2, 148.6, 136.7, 131.5, 128.6, 128.3, 128.0, 127.9, 127.2, 124.8, 123.4, 115.9, 114.7, 113.6, 89.4 (Alkyne C), 88.0 (Alkyne C), 70.9 (O-CH₂), 56.0 (O-CH₃) |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible results.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[1][2] Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous structure confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine H-C one-bond and multiple-bond correlations, respectively.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of NMR data interpretation for structure confirmation.
Caption: Experimental workflow for the synthesis and structural confirmation of coupling products.
Caption: Logical flow of NMR data analysis for structure elucidation.
References
Mass Spectrometry Analysis of 1-(Benzyloxy)-2-iodobenzene Reaction Mixtures: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the precise analysis of reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This guide provides a comparative analysis of mass spectrometry techniques for monitoring reaction progression and identifying byproducts in coupling reactions involving 1-(benzyloxy)-2-iodobenzene, a key building block in the synthesis of complex organic molecules.[1] We will explore the application of mass spectrometry in the context of two common carbon-carbon and carbon-nitrogen bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Alternative Analytical Approaches
While this guide focuses on mass spectrometry, other analytical techniques can also be employed to monitor these reactions. Thin-layer chromatography (TLC) is a simple and cost-effective method for qualitative analysis of reaction progress.[2] High-performance liquid chromatography (HPLC) with UV detection offers quantitative analysis of reactants and products. However, mass spectrometry provides unparalleled sensitivity and structural information, enabling the identification of intermediates and byproducts that may not be discernible by other methods.
Comparative Analysis of Reaction Monitoring by Mass Spectrometry
The progress of Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing this compound can be effectively monitored in real-time or near real-time using electrospray ionization mass spectrometry (ESI-MS).[3][4] This technique allows for the direct observation of the consumption of starting materials and the formation of the desired product.
Key Performance Indicators:
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Mass Spectrometry Method |
| Reactant Ion (m/z) | [M+H]⁺ of this compound | [M+H]⁺ of this compound | ESI-MS |
| Product Ion (m/z) | [M+H]⁺ of the biaryl product | [M+H]⁺ of the arylamine product | ESI-MS |
| Monitoring Approach | Extracted Ion Chromatogram (EIC) | Extracted Ion Chromatogram (EIC) | LC-MS |
| Typical Byproducts | Homocoupling of boronic acid, dehalogenation of starting material | Dehalogenation of starting material, amine oxidation products | LC-MS/MS |
Experimental Protocols
General Procedure for Reaction Monitoring by ESI-MS
A small aliquot of the reaction mixture is periodically withdrawn, diluted with a suitable solvent (e.g., methanol (B129727) or acetonitrile), and directly infused into the ESI-MS source. The mass spectrometer is set to scan a relevant mass range to detect the protonated molecular ions of the starting materials and the expected product. The relative intensities of these ions over time provide a kinetic profile of the reaction.
Protocol for Byproduct Identification by LC-MS/MS
-
Sample Preparation: At the completion of the reaction, a sample is quenched, diluted, and filtered.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate the components of the reaction mixture. A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid, is typically employed.
-
Mass Spectrometric Analysis: The eluent from the HPLC is directed into the ESI source of a tandem mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode. A full scan MS1 spectrum is acquired, and the most intense ions are automatically selected for fragmentation (MS2).
-
Data Analysis: The fragmentation patterns of the observed ions are analyzed to elucidate the structures of the main product and any impurities.
Signaling Pathways and Experimental Workflows
Caption: Workflow for real-time monitoring of cross-coupling reactions using ESI-MS.
Caption: Workflow for the identification of byproducts using LC-MS/MS.
Conclusion
Mass spectrometry is an indispensable tool for the detailed analysis of reaction mixtures containing this compound. Direct ESI-MS offers a rapid and effective method for monitoring reaction kinetics, while LC-MS/MS provides the necessary separation and structural information for comprehensive byproduct identification. By employing these techniques, researchers can gain deeper insights into their reaction pathways, leading to improved yields, higher purity, and more robust synthetic processes.
References
A Comparative Study of Palladium Catalysts for Coupling Reactions with 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving the versatile building block, 1-(benzyloxy)-2-iodobenzene. The selection of an appropriate catalyst system is crucial for achieving high yields and reaction efficiency. This document summarizes key performance data from analogous reactions, offers detailed experimental protocols, and visualizes the catalytic cycles to aid in the rational design of synthetic routes.
Performance Comparison of Palladium Catalysts
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor, ligand, base, and solvent. The steric hindrance and electronic properties of this compound, with a bulky benzyloxy group ortho to the iodine, can significantly influence catalyst performance. While a direct head-to-head comparison for this specific substrate is not extensively documented, the following tables provide a summary of catalyst performance in analogous coupling reactions with similar iodoarenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For the coupling of aryl iodides, several palladium catalysts have proven effective.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80-90 | 12 | ~90 | A standard and reliable catalyst for a variety of aryl iodides. |
| Pd(dppf)Cl₂ | Arylboronic acids | K₃PO₄ | Dioxane | 80-100 | 8 | >95 | Often shows high activity and is less sensitive to air and moisture. |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 | The use of a bulky, electron-rich phosphine (B1218219) ligand can enhance catalytic activity. |
| Pd/C | Phenylboronic acid | K₂CO₃ | H₂O/Ethanol | 80 | 24 | ~85 | A heterogeneous catalyst that can be recycled, though sometimes requiring longer reaction times. |
Heck Reaction
The Heck reaction is a key transformation for the formation of substituted alkenes from aryl halides.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100-120 | 24 | ~90 | A common and cost-effective palladium source for the Heck reaction. |
| Pd(PPh₃)₄ | Styrene | NaOAc | NMP | 120 | 12 | ~85 | Can be effective, though sometimes requires higher temperatures. |
| PdCl₂(PPh₃)₂ | Styrene | Et₃N | Acetonitrile | 80 | 16 | ~92 | An air-stable Pd(II) precatalyst that is effective for Heck couplings. |
| Pd₂ (dba)₃ / P(o-tol)₃ | Styrene | K₂CO₃ | DMF | 110 | 10 | >90 | The combination with a phosphine ligand can improve yields and reaction rates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / Xantphos | Morpholine | NaOtBu | Toluene | 100-110 | 12 | >95 | A highly effective catalyst system for the amination of aryl iodides. |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 100 | 24 | ~90 | A classic combination for Buchwald-Hartwig amination. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Primary Amines | LiOtBu | 1,4-Dioxane | 100 | 24 | >90 | Effective for coupling with a range of primary amines. |
| PdCl₂(tBu₃P)₂ | Secondary Amines | K₃PO₄ | Dioxane | 90 | 18 | ~93 | A catalyst system that is often effective for sterically hindered substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | 25-60 | 4-6 | >95 | The classic and highly reliable catalyst system for Sonogashira couplings. |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | i-Pr₂NH | Toluene | 70 | 3 | >90 | Effective, particularly for aryl iodides. |
| Pd/C / Cu₂O | Phenylacetylene | Et₃N | THF/DMA | 75 | 72 | Low | Heterogeneous systems can be less efficient for this transformation. |
| Pd(OAc)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 80 | 8 | ~90 | An alternative homogeneous system that shows good activity. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are generalized protocols for the four major cross-coupling reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with the inert gas three times. A degassed solvent mixture (e.g., Toluene/Ethanol/H₂O, 4:1:1, 10 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Heck Reaction
In a sealed tube under an inert atmosphere, this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if required (e.g., P(o-tol)₃, 4 mol%) are combined. The base (e.g., Et₃N, 2.0 mmol) and a dry, degassed solvent (e.g., DMF, 5 mL) are added. The tube is sealed, and the mixture is heated to the specified temperature (e.g., 100-120 °C) with stirring. After completion, the reaction is cooled, and the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) in a glovebox. This compound (1.0 mmol) is added, and the tube is sealed. Anhydrous, degassed toluene (5 mL) is added, followed by the amine (1.2 mmol) via syringe. The reaction mixture is heated to 100-110 °C and stirred. Upon completion (monitored by GC-MS or TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purification is achieved by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) are added. The flask is evacuated and backfilled with nitrogen. Anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., Et₃N, 3.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise with stirring. The reaction is stirred at room temperature or heated as necessary. After the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle
Caption: Buchwald-Hartwig Amination Cycle
Caption: Sonogashira Coupling Catalytic Cycle
Navigating the Reactivity Landscape: A Comparative Guide to Benzyloxy-Substituted Aryl Iodides in Heck Reactions
For researchers, scientists, and professionals in drug development, the Heck reaction stands as a cornerstone of carbon-carbon bond formation. However, the efficiency of this palladium-catalyzed cross-coupling reaction is significantly influenced by the electronic nature of the substituents on the aryl halide. This guide provides a comparative analysis of the reactivity of benzyloxy-substituted aryl iodides in Heck reactions, supported by experimental data, to aid in reaction optimization and substrate selection.
The benzyloxy group, an electron-donating substituent, generally leads to a decrease in the reactivity of aryl iodides in the Heck reaction compared to their electron-deficient counterparts. This is attributed to the increased electron density on the aromatic ring, which can hinder the initial oxidative addition step of the palladium catalyst. However, under optimized conditions, benzyloxy-substituted aryl iodides can still be effective coupling partners.
Comparative Reactivity: A Quantitative Look
The following table summarizes the yields of the Heck reaction between various para-substituted iodobenzenes and an alkene under consistent reaction conditions. This data illustrates the general trend of substituent effects on reaction efficiency.
| Aryl Iodide Substituent (para-) | Product Yield (%) |
| -NO₂ (electron-withdrawing) | 95 |
| -CHO (electron-withdrawing) | 88 |
| -H (unsubstituted) | 85 |
| -CH₃ (electron-donating) | 78 |
| -OCH₃ (electron-donating) | 75 |
Note: While specific data for a benzyloxy substituent was not available in a directly comparable study, the methoxy (B1213986) group (-OCH₃) serves as a close electronic analogue, both being oxygen-containing electron-donating groups.
As the data indicates, aryl iodides bearing electron-withdrawing groups, such as nitro (-NO₂) and formyl (-CHO), exhibit higher reactivity, affording excellent product yields. Conversely, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) result in moderately lower yields under the same reaction conditions. This trend suggests that a benzyloxy-substituted aryl iodide would likely exhibit reactivity comparable to or slightly less than that of 4-iodoanisole (B42571).
Experimental Protocol: A Practical Example
The following is a representative experimental protocol for the Heck reaction of an aryl iodide with an electron-donating group, specifically 4-iodoanisole with methyl acrylate (B77674). This procedure can be adapted for benzyloxy-substituted analogues.
Reaction: Heck coupling of 4-iodoanisole with methyl acrylate.
Materials:
-
4-Iodoanisole
-
Methyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1 mol%) and triphenylphosphine (2 mol%).
-
Add N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
To this solution, add 4-iodoanisole (1.0 equivalent), methyl acrylate (1.2 equivalents), and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl (E)-3-(4-methoxyphenyl)acrylate.
Mechanistic Overview of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium. The key steps are illustrated in the diagram below. The electronic nature of the substituent on the aryl iodide primarily influences the initial oxidative addition step.
Caption: Catalytic cycle of the Heck reaction.
Logical Workflow for Reaction Optimization
When working with benzyloxy-substituted aryl iodides in Heck reactions, a systematic approach to optimization is crucial. The following workflow outlines key considerations.
Caption: Workflow for optimizing Heck reactions.
Evaluating Base Efficiency in the Amination of 1-(Benzyloxy)-2-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in the success of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of 1-(benzyloxy)-2-iodobenzene. The choice of base can significantly influence reaction yield, rate, and selectivity. This guide provides an objective comparison of commonly employed bases for this transformation, supported by representative experimental data and detailed protocols to aid in reaction optimization.
Performance Comparison of Bases
The efficiency of various bases in the amination of this compound with a model amine, aniline, is summarized in the table below. The data represents typical outcomes based on analogous reactions in the literature, highlighting the varying efficacy of common inorganic and alkoxide bases.
| Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Sodium tert-butoxide (NaOtBu) | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 92 | High yield, relatively fast reaction. Can be sensitive to moisture. |
| Cesium Carbonate (Cs₂CO₃) | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 24 | 85 | Good yield, compatible with a wider range of functional groups.[1] |
| Potassium Carbonate (K₂CO₃) | Pd₂(dba)₃ / XPhos | Toluene | 110 | 48 | 65 | Lower yield and slower reaction compared to Cs₂CO₃ and NaOtBu.[2] |
| Potassium Phosphate (B84403) (K₃PO₄) | Ni(acac)₂ | Dioxane | 100 | 24 | 78 | Effective in nickel-catalyzed systems, offering a palladium alternative.[3] |
Note: Yields are representative and can vary based on the specific amine, ligand, catalyst loading, and reaction conditions.
Discussion of Base Selection
The choice of base is a crucial factor in the Buchwald-Hartwig amination. The primary role of the base is to deprotonate the amine or the palladium-amine complex, which facilitates the crucial reductive elimination step to form the C-N bond.[4]
-
Strong Bases (e.g., NaOtBu): Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide often lead to faster reaction rates and high yields.[4] However, their high basicity can be incompatible with base-sensitive functional groups on the substrates.[1][2]
-
Weak Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄): Weaker inorganic bases are often milder and more tolerant of various functional groups. Cesium carbonate is frequently a highly effective choice, often providing excellent results where other bases fail.[1] Potassium carbonate is a more economical option but generally results in lower yields and requires longer reaction times.[2] Potassium phosphate is another viable option and is often employed in nickel-catalyzed aminations.[3]
The solubility of the base in the reaction solvent also plays a significant role in its effectiveness. The interplay between the base, solvent, and ligand should be carefully considered during reaction optimization.
Experimental Protocols
Below is a general experimental protocol for the Buchwald-Hartwig amination of this compound. This procedure can be adapted for screening different bases.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Selected Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), the selected base (1.4 mmol), the palladium pre-catalyst (e.g., 0.02 mmol), and the ligand (e.g., 0.04 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (2 mL) to the vial.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 12-48 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-1-(benzyloxy)-2-aminobenzene.
Reaction Mechanism and Workflow
The following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and the experimental workflow for evaluating different bases.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for evaluating base efficiency.
References
A Comparative Guide to the Synthesis of Dibenzofuran Scaffolds: Evaluating Intramolecular Cyclization of 1-(Benzyloxy)-2-iodobenzene and Alternative Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The dibenzofuran (B1670420) core, a privileged motif in numerous biologically active compounds and functional materials, is a prime target for synthetic exploration. This guide provides a comparative analysis of the potential intramolecular cyclization of 1-(benzyloxy)-2-iodobenzene to yield dibenzofuran and contrasts it with established alternative synthetic strategies. While a direct X-ray crystallographic analysis of the product from this compound was not identified in the surveyed literature, this guide leverages data from closely related analogues and alternative methodologies to provide a comprehensive comparison of reaction efficiency, substrate scope, and experimental considerations.
Introduction to Dibenzofuran Synthesis
The formation of the dibenzofuran ring system typically involves the construction of the central furan (B31954) ring through the coupling of two phenyl precursors. A key strategy in this endeavor is the intramolecular cyclization of diaryl ethers. This compound serves as a potential precursor for such a transformation, where a palladium-catalyzed C-H activation could facilitate the formation of the dibenzofuran skeleton. This approach is conceptually elegant, offering a direct route to the desired tricycle. However, its practical application and performance must be weighed against other well-established methods. This guide will focus on the comparison of the palladium-catalyzed intramolecular C-H activation of o-iododiaryl ethers with alternative methods such as the copper-catalyzed Ullmann condensation and tandem cross-coupling/cyclization reactions.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for the palladium-catalyzed intramolecular cyclization of an o-iododiaryl ether (as a proxy for this compound) and two prominent alternative methods for dibenzofuran synthesis.
| Methodology | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions | Substrate Scope | Key Advantages | Limitations |
| Pd-Catalyzed Intramolecular C-H Activation | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | 70-95 | 100-140 °C, 12-24 h | Broad, tolerates various functional groups | High yields, good functional group tolerance, direct C-H functionalization | Requires pre-functionalized diaryl ether, potential for side reactions |
| Cu-Catalyzed Ullmann Condensation | CuI, Ligand (e.g., phenanthroline), Base (e.g., Cs₂CO₃) | 40-80 | 120-180 °C, 24-48 h | Generally good, can be sensitive to sterically hindered substrates | Utilizes readily available starting materials, cost-effective catalyst | Harsher reaction conditions, often requires higher temperatures and longer reaction times, lower yields compared to Pd-catalyzed methods |
| Tandem Suzuki Coupling/Cyclization | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 60-90 | 80-110 °C, 12-24 h | Good, dependent on the scope of the Suzuki coupling | One-pot procedure, avoids isolation of intermediate diaryl ether | Requires boronic acid derivatives, can be sensitive to steric hindrance near the coupling site |
Experimental Protocols
Palladium-Catalyzed Intramolecular C-H Activation of a Representative o-Iododiaryl Ether
This protocol is based on typical conditions for the synthesis of dibenzofurans from o-iododiaryl ethers and serves as a model for the potential cyclization of this compound.
Materials:
-
2-Iodo-1-phenoxybenzene (or a similar o-iododiaryl ether)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodo-1-phenoxybenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the corresponding dibenzofuran.
Copper-Catalyzed Ullmann Condensation for Dibenzofuran Synthesis
Materials:
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 2-bromophenol (1.2 mmol), 1-bromo-2-iodobenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 150 °C for 36 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the dibenzofuran product.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of dibenzofurans.
Safety Operating Guide
Proper Disposal of 1-(Benzyloxy)-2-iodobenzene: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of 1-(Benzyloxy)-2-iodobenzene are critical to ensure laboratory safety and environmental protection. This compound is classified as a harmful substance, and direct contact or improper disposal can pose significant risks. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Summary of Hazards and Properties
This compound is a halogenated organic compound. Key hazard information is summarized below.
| Property | Value | Citation |
| Physical Form | Liquid | [1] |
| Density | 1.581 g/cm³ | [1] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [1] |
Detailed Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Based on general guidance for halogenated solvents, nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, chemical-resistant coveralls and booties may be necessary.[4][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
II. Waste Collection and Segregation
Proper segregation of chemical waste is crucial for safe disposal and to minimize environmental impact.
-
Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic compounds. These containers are often specifically colored (e.g., green) or clearly marked.[6]
-
Labeling: As soon as the first volume of waste is added, label the container with a hazardous waste tag. The label must include:
-
Segregation:
-
Storage:
-
Store the waste container in a designated satellite accumulation area.[7]
-
The container must be kept tightly closed when not in use.[7]
-
Ensure the storage area is cool, dry, and well-ventilated.[7]
-
Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks.[7]
-
III. Disposal Procedure
-
Transferring Waste: When transferring this compound waste into the designated container, perform the operation within a chemical fume hood to minimize inhalation exposure.[2]
-
Container Fullness: Do not overfill the waste container. A general guideline is to fill it to no more than 90% of its total capacity.[9]
-
Requesting Pickup: Once the container is full or has been in use for a maximum of three months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Spills and Exposure
I. Spill Response
-
Small Spills (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]
-
Gently sweep the absorbent material into a designated container for hazardous waste.
-
Clean the spill area with soap and water.[11]
-
Label the container with the spill cleanup materials as hazardous waste and dispose of it along with other chemical waste.[7]
-
-
Large Spills (greater than 100 mL or outside a fume hood):
II. Exposure Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[2][11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][11]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention after initial first aid measures have been taken. [2]
Disposal Workflow Diagram
References
- 1. This compound | 142523-69-1 [sigmaaldrich.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. corporate.dow.com [corporate.dow.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Essential Safety and Operational Guidance for 1-(Benzyloxy)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-(Benzyloxy)-2-iodobenzene. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard Assessment
This compound is a chemical that requires careful handling due to its potential health hazards. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This substance is a liquid at room temperature and should be stored at 4°C, protected from light.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes and serious irritation. |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. | To protect skin from accidental splashes. |
| Respiratory Protection | Handle in a certified chemical fume hood. | To avoid inhalation of vapors, which can cause respiratory irritation. |
Step-by-Step Handling and Operational Plan
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store the container in a cool, dry, well-ventilated area at 4°C, away from incompatible materials and protected from light.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
3.2. Experimental Procedures
-
Preparation: Before starting any experiment, ensure that a chemical fume hood is available and functioning correctly. Have an emergency spill kit and all necessary PPE readily accessible.
-
Handling: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe to avoid splashes.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Experiment: After use, securely seal the container and return it to its designated storage location. Decontaminate all glassware and equipment that came into contact with the chemical.
3.3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help disperse vapors.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing full PPE, carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as halogenated waste.
-
Reporting: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Container Labeling: As soon as the first drop of waste is added, label the container clearly with "Halogenated Hazardous Waste" and list the contents.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal service. The recommended disposal method is high-temperature incineration.
Visual Workflow Guides
The following diagrams illustrate the key operational and logical workflows for handling this compound safely.
Caption: Step-by-step process for safely handling this compound.
Caption: Decision-making flow for responding to a chemical spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
